Formoterol
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
73573-87-2, 128954-45-0 | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Formoterol's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular and cellular mechanisms by which formoterol, a long-acting β2-adrenergic agonist (LABA), induces relaxation of bronchial smooth muscle. It covers the receptor interaction, downstream signaling cascades, and ultimate physiological effects, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound
This compound is a highly potent and selective β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is distinguished by its rapid onset of action, typically within minutes, and an extended duration of bronchodilation lasting up to 12 hours.[1][2][3] This unique profile combines the benefits of both short-acting and long-acting β2-agonists.[1] this compound's therapeutic effect is primarily achieved by relaxing the smooth muscle in the airways, thereby causing bronchodilation and alleviating symptoms like wheezing and shortness of breath.[2][4] Its moderate lipophilicity is thought to contribute to its long duration of action, allowing it to form a depot within the cell membrane from which it can steadily engage the β2-adrenoceptor.[1][5]
Core Mechanism: From Receptor to Relaxation
The bronchodilatory effect of this compound is initiated by its binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction triggers a well-defined intracellular signaling cascade.
β2-Adrenergic Receptor Binding and Activation
This compound exhibits high affinity and selectivity for the β2-adrenoceptor, a G-protein coupled receptor (GPCR).[1][6] Binding of this compound induces a conformational change in the receptor, enabling it to couple with and activate a stimulatory G-protein (Gs).[7][8] This activation is marked by the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein.
Adenylyl Cyclase and cAMP Production
The activated Gs α-subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.[2][9][10] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[2][10] This leads to a significant increase in intracellular cAMP levels, which is the central event in the signaling pathway leading to smooth muscle relaxation.[2]
Protein Kinase A (PKA) and Downstream Phosphorylation
Elevated intracellular cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[8][11] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[12] These active PKA subunits then phosphorylate multiple downstream protein targets within the smooth muscle cell, orchestrating the relaxant response.[13][14]
Modulation of Intracellular Calcium and Myosin Light Chain Kinase
The primary mechanisms by which PKA activation leads to bronchodilation involve the regulation of intracellular calcium ([Ca2+]i) and the contractile apparatus:
-
Reduction of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits key proteins involved in increasing [Ca2+]i. This includes reducing Ca2+ release from intracellular stores like the sarcoplasmic reticulum and promoting Ca2+ efflux from the cell.[15] this compound has been shown to stop or decrease agonist-induced Ca2+ oscillations in airway smooth muscle cells.[16][17][18]
-
Decreased Ca2+ Sensitivity: In addition to lowering [Ca2+]i, this compound also reduces the sensitivity of the contractile machinery to calcium.[16][17][18]
-
Inactivation of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for muscle contraction.[15]
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA activation leads to the activation of MLCP, which dephosphorylates the myosin light chain, promoting muscle relaxation.[19]
The net result of these phosphorylation events is a decrease in the phosphorylation state of myosin light chains, leading to the dissociation of actin-myosin cross-bridges and profound relaxation of the bronchial smooth muscle.[2]
Signaling Pathway and Workflow Visualizations
This compound Signaling Pathway
Caption: this compound's signaling cascade in bronchial smooth muscle cells.
Quantitative Data Summary
The interaction of this compound with the β2-adrenoceptor and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key parameters.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor Source | Radioligand | Affinity Constant (Kd / Ki) | Reference |
| [3H]this compound | Guinea Pig Lung | - | Kd: 1.34 ± 0.15 nM | [7] |
| [3H]this compound | Human Lung | - | Kd: 1.05 ± 0.17 nM | [7] |
| This compound | Guinea Pig Lung | [3H]ICI 118,551 | KD: 7.6 nM | [20] |
| (R,R)-Formoterol | Human β2-adrenoceptor | [125I]-Iodocyanopindolol | Ki: 2.9 nM | [6] |
Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Functional Potency and Efficacy of this compound
| Parameter | Experimental Model | Pre-contraction Agent | Value | Reference |
| Potency (pD2) | Guinea Pig Tracheal Spirals | Histamine (100 µM) | 8.9 ± 0.03 | [21] |
| Efficacy (% Relaxation) | Guinea Pig Tracheal Spirals | Histamine (100 µM) | 86 ± 5% | [21] |
| Potency (EC50) | Partially Contracted Guinea Pig Tracheae | Carbachol (0.1 µM) | 0.28 nM | [20] |
| Potency (EC50) | Maximally Contracted Guinea Pig Tracheae | Carbachol (60 µM) | 3.0 nM | [20] |
| Intrinsic Activity (Adenylyl Cyclase Stimulation) | Guinea Pig Lung Membranes | - | 89% (vs. Isoprenaline) | [20] |
pD2 is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). Higher pD2 values indicate greater potency.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro and cell-based assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.[6]
Methodology:
-
Membrane Preparation: Isolate cell membranes from a source rich in β2-adrenoceptors (e.g., human or guinea pig lung tissue, or cell lines engineered to express the receptor).[6][7]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]ICI 118,551 or [125I]-Iodocyanopindolol) and varying concentrations of unlabeled this compound.[6][20]
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal competition curve to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay quantifies the intracellular cAMP produced in response to β2-adrenoceptor activation by this compound.
Methodology:
-
Cell Culture: Culture cells expressing β2-adrenoceptors (e.g., primary human airway smooth muscle cells) in a multi-well plate format.[22][23]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.[22]
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period to stimulate cAMP production.[22][24]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[24]
-
Detection: Quantify the amount of cAMP in the lysate. Common methods include competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[23][25]
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and maximum response (Emax).[22]
In Vitro Bronchial Smooth Muscle Relaxation Assay
This assay directly measures the physiological effect of this compound on the contractility of airway tissue.[26][27]
Methodology:
-
Tissue Preparation: Dissect bronchial rings or precision-cut lung slices from animal (e.g., guinea pig, rat) or human lung tissue.[28][29]
-
Organ Bath Setup: Mount the tissue strips in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). Connect the tissue to an isometric force transducer to record changes in muscle tension.[26][27]
-
Pre-contraction: Induce a stable contraction in the smooth muscle using a contractile agent such as methacholine, carbachol, or histamine.[20][26]
-
Drug Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the relaxation response at each concentration until a maximal effect is observed.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot the percent relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax.[20]
Experimental Workflow Diagrams
Caption: Workflows for key assays in this compound pharmacology.
References
- 1. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. Time course of bronchodilating effect of inhaled this compound, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High affinity [3H]this compound binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The role of adenylyl cyclase isoform 6 in β-adrenoceptor signalling in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β2-Adrenergic Receptor Agonists Modulate Human Airway Smooth Muscle Cell Migration via Vasodilator-Stimulated Phosphoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α and β catalytic subunits of cAMP-dependent protein kinase regulate this compound-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.upenn.edu]
- 20. This compound, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. promega.com [promega.com]
- 25. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Assessment of In Vitro Airway Smooth Muscle Relaxant Activity of Rhus coriaria L. Fruit Ethanolic Extract and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of human small airway smooth muscle function in vitro with the bronchiolar strip preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Airway smooth muscle function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Stereoselective Pharmacology of Formoterol: (R,R) vs. (S,S) Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists as two enantiomers, (R,R)-formoterol and (S,S)-formoterol. This technical guide provides a comprehensive analysis of the stereoselective pharmacological activity of these enantiomers, highlighting the profound differences in their interaction with the β2-adrenergic receptor and subsequent cellular responses. Through a detailed examination of binding affinities, functional potencies, and the underlying signaling pathways, this document elucidates the critical role of stereochemistry in the therapeutic action of this compound. Detailed experimental protocols for key assays are provided to enable researchers to rigorously evaluate and compare the pharmacological profiles of these and other adrenergic agonists.
Introduction
The therapeutic efficacy of many chiral drugs resides primarily in one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. This compound is a classic example of such stereoselectivity. The racemic mixture, which contains equal amounts of (R,R)- and (S,S)-formoterol, has been widely used clinically. However, a deeper understanding of the individual contributions of each enantiomer is crucial for optimizing drug therapy and developing next-generation bronchodilators. This guide will dissect the pharmacological nuances of (R,R)-formoterol (also known as arthis compound) and its counterpart, (S,S)-formoterol, providing a robust, data-driven comparison for the scientific community.
Quantitative Pharmacological Data
The pharmacological distinction between the two enantiomers of this compound is most evident in their quantitative parameters of receptor binding and functional activity. The following tables summarize key data from various in vitro studies.
Table 1: β2-Adrenergic Receptor Binding Affinities
| Enantiomer | Preparation | Radioligand | Ki (nM) | Fold Difference ((S,S) vs. (R,R)) | Reference |
| (R,R)-Formoterol | Human β2-adrenoceptor | 2.9 | [1] | ||
| (S,S)-Formoterol | Human β2-adrenoceptor | 3100 | ~1069 | [1] |
Table 2: Functional Potency in Bronchodilator Assays
| Enantiomer | Tissue Preparation | Agonist-Induced Contraction | EC50 (nM) | Fold Difference ((S,S) vs. (R,R)) | Reference |
| (R,R)-Formoterol | Guinea Pig Trachea | Carbachol | ~1 | [2] | |
| (S,S)-Formoterol | Guinea Pig Trachea | Carbachol | >1000 | >1000 | [2] |
| (R,R)-Formoterol | Human Bronchus | Carbachol or Histamine | ~1 | [2] | |
| (S,S)-Formoterol | Human Bronchus | Carbachol or Histamine | >1000 | >1000 | [2] |
Table 3: Efficacy in cAMP Accumulation Assays
| Enantiomer | Cell Line | Emax (% of Isoprenaline) | pEC50 | Reference |
| (R,R)-Formoterol | CHO-K1 cells expressing human β2-adrenoceptor | Not specified | 9.61 ± 0.12 | [3] |
| (S,S)-Formoterol | CHO-K1 cells expressing human β2-adrenoceptor | Significantly lower than (R,R) | Not specified | [3] |
Note: Quantitative data for the Emax of (S,S)-formoterol in cAMP assays is limited, with studies generally indicating it is substantially less efficacious than the (R,R)-enantiomer.
Signaling Pathways
The bronchodilatory effects of this compound are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, primarily (R,R)-formoterol, initiates a cascade of intracellular events.
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the this compound enantiomers to the β2-adrenergic receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of a fixed concentration of a suitable radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol) at a concentration close to its Kd.
-
50 µL of varying concentrations of the unlabeled test compound ((R,R)-formoterol or (S,S)-formoterol) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., propranolol) for non-specific binding.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of the this compound enantiomers to stimulate the production of the second messenger cyclic AMP (cAMP).
Figure 3: Experimental Workflow for cAMP Accumulation Assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of (R,R)-formoterol and (S,S)-formoterol in a suitable assay buffer.
-
On the day of the assay, aspirate the growth medium from the cells and wash with a pre-warmed assay buffer.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP and incubate for a short period (e.g., 15-30 minutes).
-
Add the diluted this compound enantiomers to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by aspirating the buffer and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), according to the manufacturer's instructions. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each enantiomer.
-
Isolated Guinea Pig Trachea Assay
This ex vivo functional assay directly measures the bronchodilatory effect of the this compound enantiomers on airway smooth muscle.
Figure 4: Experimental Workflow for Isolated Guinea Pig Trachea Assay.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.
-
Induce a stable, submaximal contraction of the tracheal smooth muscle by adding a contractile agent such as carbachol or histamine to the organ bath.
-
-
Measurement of Relaxation:
-
Once a stable contraction is achieved, add cumulative concentrations of (R,R)-formoterol or (S,S)-formoterol to the organ bath at regular intervals.
-
Record the changes in isometric tension using a force transducer. The relaxation is measured as the percentage reversal of the induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the agonist concentration to construct a concentration-response curve.
-
Determine the EC50 value for each enantiomer, representing its potency in inducing bronchodilation.
-
Discussion
The data presented unequivocally demonstrate the stereoselective nature of this compound's pharmacological activity. (R,R)-formoterol is the eutomer, exhibiting high affinity for the β2-adrenergic receptor and potent functional agonism, leading to effective bronchodilation.[1][2] In stark contrast, (S,S)-formoterol, the distomer, displays a dramatically lower binding affinity, over 1000-fold less than the (R,R)-enantiomer, and is consequently a very weak agonist at the β2-adrenergic receptor.[1][2]
The profound difference in binding affinity is the primary determinant of the observed disparity in functional potency. The molecular architecture of the β2-adrenergic receptor's binding pocket is exquisitely sensitive to the three-dimensional arrangement of the agonist. The specific stereochemical configuration of (R,R)-formoterol allows for optimal interaction with key amino acid residues within the receptor, leading to a stable and high-affinity binding complex that efficiently triggers the conformational changes necessary for G-protein activation and downstream signaling. The (S,S)-enantiomer, with its mirrored stereochemistry, is unable to achieve this precise fit, resulting in a much weaker and less stable interaction.
The development of arthis compound, the pure (R,R)-enantiomer of this compound, was a direct consequence of this understanding. The rationale for developing the single-enantiomer formulation was to provide the therapeutic benefit of this compound while eliminating the isomeric ballast of the inactive (S,S)-enantiomer. While some studies have suggested that (S,S)-formoterol is largely inert, others have raised concerns about potential off-target effects or even subtle antagonistic properties at the β2-receptor, although this remains a subject of debate.[1]
Conclusion
The pharmacological activity of this compound resides almost exclusively in its (R,R)-enantiomer. This stereoisomer possesses a significantly higher binding affinity for the β2-adrenergic receptor and is a potent agonist, effectively mediating the desired bronchodilatory response. The (S,S)-enantiomer is, for all practical purposes in a clinical context, inactive as a β2-agonist. This profound stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in drug design and development. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of the pharmacological properties of β2-adrenergic receptor agonists and other chiral compounds. A thorough understanding of these principles is essential for the development of safer and more effective therapies for respiratory diseases.
References
Formoterol's Interaction with the Beta-2 Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of formoterol's binding affinity for the beta-2 adrenergic receptor (β2AR), a critical interaction in the therapeutic management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document delves into the quantitative binding parameters, the experimental methodologies used to determine these values, and the subsequent cellular signaling cascades.
Core Concept: High-Affinity Binding and Functional Consequences
This compound is a long-acting beta-2 adrenergic agonist (LABA) renowned for its rapid onset and prolonged duration of action, exceeding 12 hours.[1] Its therapeutic efficacy is fundamentally linked to its high affinity and selectivity for the β2AR.[1] This strong interaction initiates a signaling cascade that leads to bronchodilation, the primary desired effect in obstructive airway diseases.
This compound's molecular structure, particularly its lipophilic side chain, is thought to contribute to its prolonged effect by allowing it to form a depot within the cell membrane, from which it can continuously engage the receptor.[1][2]
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for the β2AR has been quantified in numerous studies, primarily through radioligand binding assays. These assays determine key parameters such as the inhibition constant (Ki) and the dissociation constant (Kd), which are inversely proportional to binding affinity.
| Ligand/Enantiomer | Receptor Subtype | Binding Affinity Parameter | Value | Experimental System |
| (R,R)-Formoterol | Human β2-Adrenergic Receptor | Affinity (nM) | 2.9 | Not specified |
| (S,S)-Formoterol | Human β2-Adrenergic Receptor | Affinity (nM) | 3100 | Not specified |
| This compound | Human β2-Adrenergic Receptor | pKi | 8.2 ± 0.09 | [125I]iodocyanopindolol-labeled bronchial membranes |
| This compound | Human β1-Adrenergic Receptor | pKi | 6.25 ± 0.06 | [125I]iodocyanopindolol-labeled bronchial membranes |
| This compound | Human β2-Adrenergic Receptor | pKh (high-affinity state) | 9.6 ± 0.4 | [125I]iodocyanopindolol-labeled bronchial membranes |
(Note: pKi and pKh are the negative logarithms of the Ki and Kh values, respectively. A higher pKi or pKh value indicates a higher binding affinity.)
The data clearly demonstrates the stereoselectivity of the β2AR, with the (R,R)-enantiomer of this compound exhibiting a significantly higher affinity (approximately 1000-fold greater) than the (S,S)-enantiomer.[3] Furthermore, this compound shows a high degree of selectivity for the β2AR over the β1AR.[4]
Experimental Protocols: Elucidating Binding Affinity
The determination of this compound's binding affinity relies on established experimental methodologies, most notably radioligand binding assays.
Radioligand Binding Assay (Competition Assay)
This technique is a cornerstone for quantifying the interaction between a ligand (this compound) and its receptor (β2AR).
Objective: To determine the inhibition constant (Ki) of this compound for the β2AR.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the β2AR (e.g., human bronchial membranes, CHO-K1 cells stably expressing the human β2AR).[4][5]
-
Radioligand: A radioactively labeled ligand that binds to the β2AR with high affinity and specificity (e.g., [3H]-CGP 12177, [125I]iodocyanopindolol).[4][5]
-
Competitor Ligand: Unlabeled this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., propranolol) to determine the amount of radioligand that binds to non-receptor components.[5]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).[6]
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[6]
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor preparation.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Below is a graphical representation of the experimental workflow for a radioligand binding assay.
Signaling Pathways Activated by this compound
Upon binding to the β2AR, this compound induces a conformational change in the receptor, leading to the activation of a downstream signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs).
The Gs-Protein Coupled Signaling Pathway:
-
Agonist Binding: this compound binds to the β2AR.
-
Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).[8]
-
Cellular Response: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[9]
The following diagram illustrates the β2-adrenergic receptor signaling pathway initiated by this compound.
Conclusion
This compound's high binding affinity and selectivity for the beta-2 adrenergic receptor are central to its clinical effectiveness as a long-acting bronchodilator. The quantitative data derived from rigorous experimental protocols, such as radioligand binding assays, provide a solid foundation for understanding its pharmacological profile. The subsequent activation of the Gs-protein coupled signaling pathway translates this high-affinity binding into a potent and sustained physiological response, offering significant therapeutic benefits for patients with respiratory diseases. This in-depth understanding is crucial for the ongoing research and development of novel and improved therapies targeting the beta-2 adrenergic receptor.
References
- 1. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Biological actions of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Formoterol-Induced Cyclic AMP Production in Human Lung Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the effects of the long-acting β2-adrenergic agonist, formoterol, on cyclic AMP (cAMP) production in human lung fibroblasts. This information is critical for understanding the therapeutic potential of this compound in lung diseases characterized by fibroblast dysregulation, such as idiopathic pulmonary fibrosis and asthma.
Core Mechanism: β2-Adrenergic Receptor Signaling
This compound exerts its effects on lung fibroblasts primarily through the activation of the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that leads to the production of the second messenger, cyclic AMP (cAMP). This pathway is a key regulator of various cellular processes in fibroblasts, including proliferation, differentiation, and extracellular matrix production.
The canonical signaling pathway is as follows:
-
Ligand Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor on the surface of the lung fibroblast.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Downstream Effectors: The subsequent increase in intracellular cAMP levels leads to the activation of downstream effector proteins, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates various substrate proteins, modulating their activity and leading to changes in gene expression and cellular function.
Quantitative Data on this compound-Induced cAMP Production
A study by Roberts et al. investigated the cAMP-elevating effects of various Gs-coupled receptor agonists in human lung fibroblasts. The results for this compound are summarized in the table below.[1][2]
| Agonist | Receptor | pEC50 (M) | Emax (% Forskolin Response) |
| This compound | β2-adrenoceptor | 7.8 ± 0.2 | 100 |
-
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
-
Emax: The maximum response achievable by an agonist, expressed as a percentage of the response to forskolin, a direct activator of adenylyl cyclase.
These data indicate that this compound is a potent and full agonist for cAMP production in human lung fibroblasts, capable of eliciting a maximal response comparable to that of forskolin.[1][2]
Experimental Protocols
The following is a detailed methodology for a common assay used to quantify cAMP accumulation in human lung fibroblasts, based on the protocol described by Roberts et al.[1]
cAMP Accumulation Assay
Objective: To measure the dose-dependent effect of this compound on intracellular cAMP levels in human lung fibroblasts.
Materials:
-
Human lung fibroblasts (HLF)
-
96-well white ViewPlates
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Human Serum Albumin (HSA)
-
Rolipram (a phosphodiesterase-4 inhibitor)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., LANCE cAMP accumulation assay)
-
Plate reader capable of measuring the assay signal
Procedure:
-
Cell Culture: Culture human lung fibroblasts in appropriate growth medium until they reach confluency in 96-well white ViewPlates.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of HBSS supplemented with 5 mM HEPES and 0.1% w/v HSA.
-
Agonist Preparation: Prepare a range of this compound concentrations in the assay buffer. Also, prepare a solution of forskolin as a positive control and a vehicle control.
-
Cell Treatment:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with the assay buffer.
-
Add the assay buffer containing 5 μM rolipram to each well. Rolipram is included to inhibit phosphodiesterase activity, which degrades cAMP, thereby amplifying the signal.
-
Add the various concentrations of this compound, forskolin, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
cAMP Measurement: Following incubation, measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Visualizations
Signaling Pathway of this compound in Lung Fibroblasts
Caption: this compound signaling cascade in lung fibroblasts.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow of a cAMP accumulation experiment.
References
- 1. The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Formoterol and Phosphoinositide 3-Kinase (PI3K) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases, primarily due to its potent bronchodilatory effects. Emerging evidence, however, points towards a more complex pharmacological profile, including significant interactions with the phosphoinositide 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of the multifaceted relationship between this compound and PI3K signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades and workflows. Understanding this interaction is paramount for elucidating the full spectrum of this compound's cellular effects and for the development of novel therapeutic strategies targeting both respiratory and other diseases.
Introduction to this compound and the PI3K Signaling Pathway
This compound is a highly potent and selective β2-adrenoceptor agonist characterized by a rapid onset and long duration of action.[1] Its primary therapeutic application is in the treatment of asthma and chronic obstructive pulmonary disease (COPD), where it induces relaxation of airway smooth muscle.[2] The canonical signaling pathway for β2-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of the PI3K pathway is a hallmark of numerous diseases, including cancer and inflammatory conditions.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5]
The Dichotomous Role of this compound in PI3K Signaling
The interaction between this compound and the PI3K signaling pathway is context-dependent, with studies demonstrating both inhibitory and activating effects.
Inhibition of PI3K Signaling
In certain cellular contexts, particularly under conditions of oxidative stress, this compound has been shown to inhibit the PI3K pathway. This inhibitory action appears to be a key mechanism in restoring corticosteroid sensitivity in cells from patients with COPD.[6][7] Specifically, this compound can attenuate the phosphorylation of Akt, a central downstream effector of PI3K.[6][8] This effect is, at least in part, mediated by protein kinase A (PKA) and may involve the activation of phosphatases like PP2A that dephosphorylate Akt.[6][9]
Activation of PI3K Signaling
Conversely, other studies have reported that this compound can activate the PI3K/Akt pathway. This activation has been observed in skeletal muscle cells, where it is implicated in muscle hypertrophy.[1][10] The activation of Akt by this compound in this context can be dependent on the Gβγ subunits of G proteins and PI3K.[8] This leads to the phosphorylation of downstream targets of Akt, such as ribosomal protein S6 (rpS6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction between this compound and the PI3K signaling pathway.
Table 1: Effect of this compound on Akt (PKB) Phosphorylation
| Cell Type | Condition | This compound Concentration | Effect on p-Akt/p-PKB | Reference |
| U937 cells | H₂O₂-induced oxidative stress | 0.1–10 nM | Concentration-dependent decrease (max inhibition of 54%) | [8] |
| L6 myoblasts | Myogenic differentiation | 100 nM | Significant inhibition | [11] |
| L6 myoblasts | IGF-I stimulation | Not specified | Selective inhibition of IGF-I-induced Akt activation | [11] |
| Rat tibialis anterior muscle | In vivo administration | 2000µg/kg/day | Increased phosphorylation at day 3 | [1] |
Table 2: Potency and Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| EC₅₀ (cAMP accumulation) | ~1 nM | Not specified | cAMP functional assay | [12] |
| EC₅₀ (bronchodilation) | 0.3 nM (equi-effective to salmeterol) | Human small airways | Bronchoconstriction assay | [13] |
| Relative Potency vs. Salbutamol | 5-15 times more potent | Asthmatic patients (inhaled) | Bronchodilation | [14] |
Table 3: this compound's Effect on Corticosteroid Sensitivity
| Cell Type | Condition | Treatment | Effect on Dexamethasone IC₅₀ for IL-8 release | Reference |
| PBMCs (COPD patients) | Oxidative stress | This compound (10⁻⁹ M) | Restored sensitivity | [15] |
| U937 cells | H₂O₂ exposure | This compound | Restored sensitivity to budesonide and fluticasone propionate | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and PI3K signaling research.
Western Blot Analysis of Akt Phosphorylation
This protocol is for the detection of phosphorylated Akt (p-Akt) at Serine 473.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., U937 or L6 myoblasts) to 80-90% confluency.
-
Treat cells with this compound at desired concentrations and time points. For positive controls, stimulate with growth factors like insulin (100 nM for 20 minutes).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a Bradford or BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total Akt.[6]
-
In Vitro PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K.
-
Immunoprecipitation of PI3K:
-
Lyse cells and quantify protein as described for Western blotting.
-
Incubate cell lysates with an antibody against a PI3K subunit (e.g., p85) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-PI3K complexes.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the reaction by adding PIP2 substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 20-60 minutes).
-
-
Detection of PIP3:
Cell Culture and Differentiation
-
U937 Cell Culture:
-
Maintain U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture cells in suspension at a density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
For experiments, cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA).[17][18][19]
-
-
L6 Myoblast Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
To induce differentiation into myotubes, grow myoblasts to near confluence and then switch to a differentiation medium containing 2% horse serum.
-
Maintain in differentiation medium for 7-9 days, changing the medium every 48 hours.[3][10]
-
cAMP Accumulation Assay
This assay measures the functional consequence of β2-adrenergic receptor activation.
-
Cell Preparation:
-
Plate cells expressing β2-adrenergic receptors (e.g., CHO-K1 cells) in a 96-well plate.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound.
-
Add the agonist solutions to the cells in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
cAMP Detection:
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Regulation of Akt-mTOR, ubiquitin-proteasome and autophagy-lysosome pathways in response to this compound administration in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and budesonide on GM-CSF and IL-8 secretion by triggered human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L6 Cells [cytion.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Corticosteroid insensitivity is reversed by this compound via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echelon-inc.com [echelon-inc.com]
- 10. L6 Skeletal Muscle Cells [bio-protocol.org]
- 11. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 17. academic.oup.com [academic.oup.com]
- 18. bcrj.org.br [bcrj.org.br]
- 19. static.igem.org [static.igem.org]
- 20. benchchem.com [benchchem.com]
The Molecular Blueprint of a Long-Acting β2-Agonist: Unraveling Formoterol's 12-Hour Duration of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formoterol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), is distinguished by its rapid onset and remarkably long duration of action, exceeding 12 hours.[1][2] This extensive therapeutic window is not a consequence of a prolonged systemic half-life, but rather a sophisticated interplay of physicochemical properties and unique interactions at the molecular level. This technical guide delves into the core molecular mechanisms that underpin this compound's extended efficacy, providing a comprehensive resource for researchers and drug development professionals. We will explore its binding kinetics to the β2-adrenergic receptor (β2-AR), the critical role of its moderate lipophilicity in forming a membrane depot, and the downstream signaling cascades it initiates. Detailed experimental protocols that have been instrumental in elucidating these mechanisms are provided, alongside quantitative data and visual representations of the key pathways and workflows.
The Physicochemical Foundation of a Long-Acting Agonist
This compound's unique therapeutic profile is intrinsically linked to its molecular structure, which confers a moderate degree of lipophilicity. This property is a key determinant of its prolonged action, allowing it to partition into and be retained within the lipid bilayer of airway smooth muscle cells.[3][4]
The "Membrane Depot" or "Microkinetics" Hypothesis
The prevailing theory to explain this compound's long duration of action is the "membrane depot" or "microkinetics" model.[5][6] Unlike the highly water-soluble short-acting β2-agonists (SABAs) like salbutamol, which primarily access the β2-AR from the aqueous extracellular space and are quickly cleared, this compound's journey to the receptor is more intricate.[3]
Upon inhalation, this compound, with its moderate lipophilicity, readily partitions into the cell membrane, creating a localized depot of the drug in close proximity to the β2-AR.[3][4] From this lipid microenvironment, this compound molecules can then diffuse laterally to bind to the receptor's active site. This sustained release from the membrane depot ensures a continuous supply of the agonist to the receptor, leading to prolonged receptor activation and bronchodilation.[4] This mechanism also accounts for the phenomenon of "reassertion," where this compound's relaxant effect can be restored after being transiently blocked by an antagonist, as the membrane depot continues to release the drug.
In contrast, the long-acting β2-agonist salmeterol is thought to utilize an "exosite" binding model, where its long, lipophilic tail anchors to a secondary site on the receptor, thereby prolonging its interaction with the active site.[7] While both are long-acting, their primary mechanisms of retention at the receptor appear to differ. Molecular dynamics simulations suggest that this compound's access to the β2-AR binding site is primarily through the aqueous path after it has partitioned into the membrane, rather than through a direct membrane-embedded pathway as proposed for salmeterol.[6]
Quantitative Analysis of this compound's Molecular Interactions
The prolonged action of this compound is underpinned by its specific binding kinetics and physicochemical properties. The following tables summarize key quantitative data that differentiate this compound from the short-acting β2-agonist, salbutamol.
| Parameter | This compound | Salbutamol | Reference(s) |
| Binding Affinity (pKi) | 8.2 ± 0.09 (for β2-AR) | 5.83 ± 0.06 (for β2-AR) | [8] |
| Dissociation Constant (KD) | 7.6 nmol/L | 320 nmol/L | [9] |
| Lipophilicity (LogP) | ~2.2 | - | [10][11] |
| Duration of Action | Up to 12 hours | 4-6 hours | [1] |
| Onset of Action | 2-3 minutes | ~5 minutes | [1][12] |
Table 1: Comparative Quantitative Data for this compound and Salbutamol. This table highlights the significantly higher binding affinity and lipophilicity of this compound compared to Salbutamol, which are key contributors to its long duration of action.
Signaling Pathways Activated by this compound
Upon binding to the β2-AR, this compound initiates a cascade of intracellular signaling events that ultimately lead to bronchodilation.
The Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway activated by this compound is the canonical Gs-protein coupled receptor (GPCR) pathway.
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.
Alternative Signaling Pathways
Emerging evidence suggests that this compound may also engage in biased agonism, potentially activating other signaling pathways that contribute to its overall therapeutic effect. Studies have indicated that β2-AR agonists can also signal through Gβγ subunits, leading to the activation of the PI3K-Akt pathway.[13][14] Furthermore, some cellular responses to this compound have been shown to be mediated by Protein Kinase A (PKA) in a β-arrestin-independent manner.
Experimental Protocols for Elucidating the Mechanism of Action
The following protocols are representative of the key experiments used to characterize the molecular basis of this compound's long duration of action.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Objective: To quantify the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the β2-AR.
Materials:
-
Cell membranes expressing the human β2-AR
-
Radiolabeled β2-AR antagonist (e.g., [3H]-CGP 12177)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing β2-AR in lysis buffer and prepare a membrane fraction by differential centrifugation.[15]
-
Assay Setup: In a 96-well plate, set up triplicate reactions for:
-
Total Binding: Membranes + Radioligand
-
Non-specific Binding: Membranes + Radioligand + excess unlabeled antagonist (e.g., propranolol)
-
Competitive Binding: Membranes + Radioligand + serial dilutions of this compound
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Washout Assay
This experiment demonstrates the resistance of this compound's effect to washing, providing evidence for the membrane depot hypothesis.
Objective: To assess the persistence of the relaxant effect of a long-acting β2-agonist after its removal from the extracellular medium.
Materials:
-
Isolated airway smooth muscle tissue (e.g., human bronchus or guinea pig trachea)
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Contractile agent (e.g., carbachol, histamine)
-
This compound
-
β-blocker (e.g., propranolol) for reassertion experiments
Procedure:
-
Tissue Preparation: Mount airway smooth muscle strips in organ baths under tension and allow them to equilibrate.
-
Contraction: Induce a stable contraction with a contractile agent.
-
Agonist Application: Add this compound to the bath and record the relaxation response.
-
Washout: After a stable relaxation is achieved, perform repeated washes of the tissue with fresh physiological salt solution to remove the free drug from the bath.
-
Observation: Observe the persistence of the relaxation effect over an extended period.
-
(Optional) Reassertion: After washout, a β-blocker can be added to transiently reverse the relaxation. Subsequent washout of the β-blocker should lead to the "reassertion" of the relaxant effect as this compound leaches from the membrane depot.
cAMP Accumulation Assay
This assay measures the functional consequence of β2-AR activation by this compound.
Objective: To quantify the intracellular accumulation of cyclic AMP (cAMP) in response to this compound stimulation.
Materials:
-
Cultured cells expressing β2-AR (e.g., CHO-K1 cells)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).[16]
-
Stimulation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 30 minutes) to stimulate cAMP production.[17]
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.[17]
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50.
Conclusion
The long duration of action of this compound is a multifactorial phenomenon rooted in its unique molecular structure and physicochemical properties. Its moderate lipophilicity facilitates the formation of a "membrane depot," ensuring a sustained release of the drug and prolonged activation of the β2-adrenergic receptor. This, coupled with its high binding affinity, results in a durable bronchodilatory effect that is a hallmark of its clinical efficacy. The experimental methodologies detailed herein have been pivotal in constructing this molecular narrative. A thorough understanding of these fundamental principles is essential for the rational design and development of future respiratory therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new long-acting selective beta 2-adrenergic receptor agonist: double-blind comparison with salbutamol and placebo in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. This compound for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2-Adrenergic Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Arthis compound | C19H24N2O4 | CID 3083544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Structural and pharmacological basis for the induction of mitochondrial biogenesis by this compound but not clenbuterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Formoterol's Dose-Dependent Effects on Primary Human Bronchial Epithelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-response relationship of formoterol, a long-acting beta2-adrenergic agonist, on primary human bronchial epithelial cells (HBECs). The provided protocols and data are intended to guide researchers in studying the cellular and molecular effects of this compound, which is crucial for understanding its therapeutic actions and potential side effects in respiratory diseases.
Introduction
This compound is a cornerstone in the management of obstructive airway diseases like asthma and COPD. Its primary mechanism of action is the relaxation of airway smooth muscle through the activation of beta2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, its effects on the airway epithelium, a critical interface in airway inflammation and remodeling, are less completely understood. These notes delineate the dose-dependent impact of this compound on key signaling pathways and cellular functions in primary human bronchial epithelial cells.
Data Presentation
The following tables summarize the quantitative dose-response data for this compound on various parameters in primary human bronchial epithelial cells.
Table 1: this compound Dose-Response on cAMP Activation
| This compound Concentration (M) | cAMP Level (pmol/mg protein) - Representative Data |
| 0 (Control) | Baseline |
| 10⁻¹² | ~1.5-fold increase over baseline |
| 10⁻¹¹ | ~3-fold increase over baseline |
| 10⁻¹⁰ | ~8-fold increase over baseline |
| 10⁻⁹ | ~15-fold increase over baseline |
| 10⁻⁸ | ~25-fold increase over baseline |
| 10⁻⁷ | ~30-fold increase over baseline |
| 10⁻⁶ | ~30-fold increase over baseline (plateau) |
Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally.
Table 2: this compound Dose-Response on p38 MAPK Phosphorylation
| This compound Concentration (M) | p-p38 MAPK/Total p38 MAPK Ratio (Fold Change from Control) - Representative Data |
| 0 (Control) | 1.0 |
| 10⁻¹⁰ | ~1.2 |
| 10⁻⁹ | ~1.5 |
| 10⁻⁸ | ~2.0 |
| 10⁻⁷ | ~2.2 |
| 10⁻⁶ | ~2.3 |
Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally.
Table 3: this compound Dose-Response on Cytokine Release
| This compound Concentration (M) | IL-6 Release (% of Control)[1][2] | IL-8 Release (% of Control)[1][2][3][4] |
| 0 (Control) | 100 | 100 |
| 10⁻¹³ | Increased | Increased |
| 10⁻¹² | Increased | Increased |
| 10⁻¹¹ | Increased | Increased |
| 10⁻¹⁰ | Increased | ~150[3][4] |
| 10⁻⁹ | Increased | Increased |
| 10⁻⁸ | Increased | Increased |
| 10⁻⁷ | Increased | Increased |
| 10⁻⁶ | Increased | Increased |
Table 4: this compound Dose-Response on Cilia Beat Frequency (CBF)
| This compound Concentration (M) | Cilia Beat Frequency (Hz) - Representative Data | % Increase from Baseline |
| 0 (Control) | ~7.5 | 0% |
| 10⁻¹⁰ | ~8.0 | ~6.7% |
| 10⁻⁹ | ~8.5 | ~13.3% |
| 10⁻⁸ | ~9.2 | ~22.7% |
| 10⁻⁷ | ~9.8 | ~30.7% |
| 10⁻⁶ | ~10.0 | ~33.3% |
Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally. Baseline CBF in primary HBECs can vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflows for the described protocols.
References
Application Notes and Protocols for In Vivo Delivery of Formoterol in Mouse Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[3][4] In preclinical research, mouse models of asthma are invaluable tools for evaluating the efficacy and mechanism of action of therapeutic agents like this compound. These models mimic key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.[5][6][7]
This document provides detailed application notes and protocols for the in vivo delivery of this compound in common mouse models of allergic asthma. It includes information on establishing asthma models, this compound administration, and key experimental procedures for assessing therapeutic outcomes.
This compound: Mechanism of Action
This compound is a selective β2-AR agonist.[8] Upon binding to β2-adrenergic receptors on airway smooth muscle cells, it activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP leads to the activation of protein kinase A, resulting in the phosphorylation of various target proteins. Ultimately, this signaling cascade reduces intracellular calcium levels, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[9]
Signaling Pathway Diagram
Caption: this compound signaling pathway in airway smooth muscle cells.
Mouse Models of Asthma
Several mouse models are used to study allergic asthma. The most common are induced by sensitization and challenge with allergens such as ovalbumin (OVA) or house dust mite (HDM) extract.[6][10]
Ovalbumin (OVA)-Induced Asthma Model
This is a widely used model that mimics the eosinophilic inflammation characteristic of allergic asthma.[5][11]
Protocol:
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 10-20 µg of OVA emulsified in 1-2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile saline.[12][13]
-
Challenge: From day 14 to day 20 (for a chronic model) or on 3 consecutive days (e.g., days 21-23 for an acute model), challenge the mice with an aerosolized solution of 1-5% OVA in saline for 20-30 minutes daily.[12][14] Control groups receive saline challenges.
House Dust Mite (HDM)-Induced Asthma Model
HDM is a clinically relevant allergen for human asthma.[6] This model induces a mixed inflammatory response.
Protocol:
-
Sensitization: On day 0, anesthetize mice and intranasally (i.n.) administer 10 µg of HDM extract in 40 µL of sterile saline.[15][16]
-
Challenge: From day 7 to day 11, challenge the mice daily with 10-20 µg of HDM extract in 40 µL of saline via the intranasal route.[15][16]
In Vivo Delivery of this compound
This compound can be administered to mice through various routes, with inhalation being the most clinically relevant.
Administration Routes and Dosages
| Administration Route | Dosage Range | Vehicle | Reference(s) |
| Nebulization/Inhalation | 0.1 - 1 mg/kg | Saline | [9] |
| Intranasal | 1.5 - 150 µg/kg | Saline | [14] |
| Intraperitoneal | Not commonly reported | - | - |
Note: The optimal dose and timing of this compound administration should be determined empirically for each specific experimental design. Treatment can be prophylactic (before allergen challenge) or therapeutic (after challenge).
Experimental Workflow for this compound Efficacy Testing
Caption: General experimental workflow for asthma induction and this compound treatment.
Key Experimental Protocols
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is typically measured in response to a bronchoconstrictor like methacholine.[17]
Protocol (using whole-body plethysmography):
-
Place conscious, unrestrained mice into individual plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline (vehicle) for 3 minutes, followed by recording for 3 minutes.
-
Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes each, with a 3-minute recording period after each concentration.[18]
-
AHR is often expressed as the enhanced pause (Penh), a dimensionless value calculated from the breathing pattern.[14][18]
Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis
BALF analysis is used to quantify inflammatory cell infiltration into the airways.
Protocol:
-
Euthanize the mouse via an approved method.
-
Expose the trachea and carefully insert a cannula.
-
Secure the cannula with a suture.
-
Instill and withdraw 0.5-1.0 mL of ice-cold, sterile phosphate-buffered saline (PBS) through the cannula three times.[9]
-
Pool the collected fluid (BALF).
-
Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Lung Histology
Histological analysis of lung tissue allows for the assessment of airway inflammation and remodeling.
Protocol:
-
After BALF collection, perfuse the lungs with PBS via the right ventricle to remove blood.
-
Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O).
-
Excise the lungs and immerse them in the same fixative for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Stain with Hematoxylin and Eosin (H&E) to assess overall inflammation and cellular infiltration.
-
Stain with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | Baseline Penh | Penh at 25 mg/mL Methacholine | Penh at 50 mg/mL Methacholine |
| Saline Control | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 1) | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 2) | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Inflammatory Cells in BALF (cells x 10⁴/mL)
| Treatment Group | Total Cells | Eosinophils | Neutrophils | Lymphocytes | Macrophages |
| Saline Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 1) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 2) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Table 3: Effect of this compound on Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Saline Control | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 1) | Value ± SEM | Value ± SEM | Value ± SEM |
| Asthma Model + this compound (Dose 2) | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers investigating the in vivo effects of this compound in mouse models of asthma. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of this compound's therapeutic potential and its underlying mechanisms in the context of allergic airway disease. While this compound is a potent bronchodilator, its anti-inflammatory effects in these models can be variable, and careful assessment of multiple endpoints is crucial for a complete evaluation.[9][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Long-acting inhaled beta2-agonists in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 7. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 8. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of a Polymer-Based Nanoparticle with this compound Drug as Nanocarrier System In Vitro and in an Experimental Asthmatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of this compound and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 19. This compound, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Formoterol Enantiomers by High-Performance Liquid Chromatography
Introduction
Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). It possesses two chiral centers, and is commercially available as a racemic mixture of its (R,R) and (S,S) enantiomers. The bronchodilatory activity of this compound is primarily attributed to the (R,R)-enantiomer, which is approximately 1000 times more potent than the (S,S)-enantiomer.[1] The (S,S)-enantiomer is considered pharmacologically inactive and may contribute to adverse effects.[1] Consequently, the enantioselective separation and quantification of this compound enantiomers are crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of this compound enantiomers.
Method 1: Chiral Stationary Phase (CSP) HPLC
This method employs a polysaccharide-based chiral stationary phase, which provides excellent selectivity for the enantiomers of this compound.[2] The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.
Experimental Protocol
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or polarimetric detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 300 µg/mL in the mobile phase.[2]
-
Working standard solutions can be prepared by appropriate dilution of the stock solution with the mobile phase. For system suitability, a concentration of 100 µg/mL can be used.[2]
-
Protect solutions from light by wrapping with aluminum foil and store at 5 °C.[2]
-
-
System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform three replicate injections of the system suitability solution (100 µg/mL racemic this compound).
-
The system is deemed suitable if the resolution between the two this compound enantiomers is not less than 2.5 and the tailing factor is not more than 1.3.[2]
-
Workflow Diagram: Chiral Stationary Phase HPLC
Caption: Experimental workflow for the chiral separation of this compound enantiomers using a Chiral Stationary Phase HPLC method.
Method 2: Chiral Mobile Phase Additive (CMPA) HPLC
This cost-effective method utilizes a standard achiral reversed-phase column and incorporates a chiral selector into the mobile phase. The separation is achieved through the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral mobile phase additive, which have different affinities for the stationary phase.[1][3]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Kinetex C8, 150 mm x 4.6 mm I.D., 5 µm.[1]
-
Mobile Phase: Acetonitrile and 10mM sodium dihydrogen orthophosphate dihydrate buffer (pH 3.0, adjusted with orthophosphoric acid) containing 5mM Sulfated-β-Cyclodextrin (S-β-CD), in a ratio of 10:90 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 226 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: Approximately 9 minutes.[1]
-
-
Sample and Mobile Phase Preparation:
-
Mobile Phase: Prepare the 10mM sodium dihydrogen orthophosphate dihydrate buffer and adjust the pH to 3.0. Add the required amount of S-β-CD to make a 5mM solution. Filter the buffer through a 0.45 µm filter and sonicate for 5 minutes before mixing with acetonitrile.[1]
-
Sample: Prepare stock solutions of racemic this compound by dissolving 20 mg in 20 mL of methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the calibration range (e.g., 2.5-25 µg/mL).[1]
-
-
System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
The resolution between the two enantiomers should be approximately 2.57 for a suitable system.[1]
-
Workflow Diagram: Chiral Mobile Phase Additive HPLC
Caption: Experimental workflow for the chiral separation of this compound enantiomers using a Chiral Mobile Phase Additive HPLC method.
Data Summary
The following table summarizes the key chromatographic parameters and performance data for the two described methods.
| Parameter | Method 1: Chiral Stationary Phase | Method 2: Chiral Mobile Phase Additive |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2] | Kinetex C8 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1)[2] | Acetonitrile:10mM NaH₂PO₄ buffer pH 3.0 with 5mM S-β-CD (10:90)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Temperature | 25 °C[2] | 35 °C[1] |
| Detection (UV) | 245 nm[2] | 226 nm[1] |
| Run Time | ~10 min[2] | ~9 min[1] |
| Resolution (Rs) | ≥ 2.5[2] | 2.57[1] |
| LOD | Not Specified | 0.2 µg/mL[1] |
| LOQ | Not Specified | 0.7 µg/mL[1] |
| Linearity Range | Not Specified | 2.5 - 25 µg/mL[1] |
Conclusion
Both the Chiral Stationary Phase and Chiral Mobile Phase Additive HPLC methods provide effective and reliable separation of this compound enantiomers. The choice of method may depend on the availability of specific columns and reagents, as well as cost considerations. The CSP method offers a direct separation approach, while the CMPA method provides flexibility by allowing the use of a more common achiral column. Both protocols have been validated and are suitable for the enantioselective analysis of this compound in various research and quality control settings.
References
Application Notes and Protocols for Utilizing Formoterol in In Vitro Models of COPD
Audience: Researchers, scientists, and drug development professionals in respiratory pharmacology.
Introduction: Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. In vitro models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of therapeutic agents. Formoterol, a long-acting β2-adrenergic receptor (β2-AR) agonist, is a cornerstone in COPD management, primarily due to its potent bronchodilator effects.[1][2] Its mechanism of action involves the stimulation of β2-ARs on airway smooth muscle cells, which triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to muscle relaxation.[3][4]
These application notes provide detailed protocols for utilizing this compound in established in vitro models of COPD, focusing on its bronchodilatory, anti-inflammatory, and antioxidant properties.
Common In Vitro Models of COPD
A primary method for modeling COPD in vitro involves exposing relevant cell types to cigarette smoke extract (CSE).[5] CSE mimics the oxidative stress and inflammatory insults that drive COPD pathogenesis in smokers.[6]
Key Cell Types:
-
Human Bronchial Smooth Muscle Cells (HBSMCs): Essential for studying bronchodilation and relaxation pathways.[5]
-
Human Airway Epithelial Cells (e.g., A549, NCI-H292, primary cells): Used to model inflammatory responses, oxidative stress, and cytokine release.[7][8]
-
Immune Cells (e.g., Monocyte-Derived Macrophages - MDMs): Crucial for investigating the anti-inflammatory effects of compounds, as macrophages play a significant role in COPD inflammation.[9][10]
Application Note 1: Assessing the Bronchodilatory Efficacy of this compound
This compound's primary therapeutic action is potent, long-lasting bronchodilation.[2] In vitro studies consistently demonstrate its ability to relax pre-contracted airway smooth muscle tissue in a concentration-dependent manner.[1][11] The (R,R)-enantiomer is the active component responsible for this effect.[11][12]
Key Experiments:
-
Airway Smooth Muscle Relaxation Assay: Measures the ability of this compound to reverse contraction induced by agents like methacholine.
-
Intracellular cAMP Accumulation Assay: Quantifies the direct downstream effect of β2-AR activation, providing a functional readout of agonist potency (EC50) and efficacy.[13]
Data Presentation:
Table 1: Potency of this compound and Other β2-Agonists in cAMP Functional Assays
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Receptor Selectivity |
|---|---|---|---|
| This compound | ~1 | 90% | High |
| Carmoterol | ~0.065 | ~90% | Over 100-fold for bronchial vs. myocardial tissue |
| Salmeterol | Potent | 38% | High |
| Salbutamol | Moderate | 47% | Moderate |
| Isoproterenol | Control | 100% | Non-selective β-agonist |
Data sourced from a comparative application note.[3]
Application Note 2: Evaluating the Anti-inflammatory Properties of this compound
Beyond bronchodilation, this compound exhibits anti-inflammatory effects in various in vitro models. It can inhibit the release of pro-inflammatory cytokines from immune cells, a key process in COPD exacerbations.[9][14]
Key Experiments:
-
Cytokine Release Assay: Monocyte-derived macrophages (MDMs) are stimulated with lipopolysaccharide (LPS) to mimic bacterial-induced inflammation. The inhibitory effect of this compound on the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is then measured.[9][10]
-
Gene Transactivation Assay: In models using HBSMCs exposed to CSE, this compound can counteract the CSE-induced inhibition of glucocorticoid-responsive anti-inflammatory genes, such as Glucocorticoid-Induced Leucine Zipper (GILZ).[5] This highlights a synergistic mechanism when combined with inhaled corticosteroids.
Data Presentation:
Table 2: Inhibitory Effect of this compound on LPS-Stimulated Cytokine Release from Monocyte-Derived Macrophages
| Cytokine | This compound EC50 (nM) | Salmeterol EC50 (nM) | Budesonide EC50 (nM) |
|---|---|---|---|
| TNF-α | 2.4 ± 1.8 | 3.5 ± 2.7 | 1.2 ± 0.4 |
| GM-CSF | 24.6 ± 2.1 | 52.4 ± 40.8 | 0.4 ± 0.2 |
| CXCL8 (IL-8) | No inhibition observed | No inhibition observed | 0.4 ± 0.1 |
Data represents the mean effective concentration (EC50) required to inhibit cytokine release.[9][10]
Application Note 3: Investigating this compound's Effects on Oxidative Stress
Cigarette smoke is a major source of oxidative stress in COPD.[6] In vitro studies using CSE-exposed lung cells have shown that this compound can counteract some of these detrimental effects.
Key Experiments:
-
Reactive Oxygen Species (ROS) Measurement: Lung epithelial cells (e.g., A549) are exposed to CSE to induce ROS production. The ability of this compound to reduce intracellular ROS levels is quantified using flow cytometry or specialized sensors.
-
Anti-inflammatory Response in CSE Model: The effect of this compound on CSE-induced pro-inflammatory cytokine release (e.g., IL-8) is measured via ELISA.[7][15]
Data Presentation:
Table 3: Summary of this compound's Effects on CSE-Stimulated A549 Lung Adenocarcinoma Cells
| Parameter | Effect of CSE Stimulation | Effect of this compound Treatment on CSE-Stimulated Cells |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly Increased | Reverted |
| IL-8 Release | Significantly Increased | Reverted |
| Cell Migration | Significantly Increased | Reverted |
| Cell Proliferation | Significantly Increased | Reverted |
| E-cadherin Expression (Epithelial Marker) | Significantly Decreased | Reverted |
| SNAIL1 Expression (Mesenchymal Marker) | Significantly Increased | Reverted |
This table summarizes the findings from studies investigating this compound's ability to counteract CSE-induced pro-tumorigenic effects, which are relevant to the chronic inflammation and cellular changes seen in COPD.[7][16]
Signaling Pathways and Experimental Workflows
References
- 1. This compound for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound counteracts the inhibitory effect of cigarette smoke on glucocorticoid-induced leucine zipper (GILZ) transactivation in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Formoterol Cytotoxicity Assay in A549 Lung Adenocarcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Formoterol on the A549 human lung adenocarcinoma cell line, with a focus on its potential anti-cancer properties when counteracting damage induced by cigarette smoke extract (CSE). Detailed protocols for relevant cytotoxicity and cell-based assays are provided to facilitate experimental design and execution.
Introduction
This compound is a long-acting β2-adrenergic agonist (LABA) primarily used as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[2][3][4] Recent research has explored the potential anti-cancer effects of this compound, particularly in the context of lung cancer, where it has been shown to modulate oxidative stress and epithelial-mesenchymal transition (EMT) processes, especially in cells exposed to cigarette smoke extract (CSE).[3][5][6][7][8]
This document outlines the effects of this compound on A549 lung adenocarcinoma cells, summarizing key findings and providing detailed protocols for assessing its impact on cell viability, proliferation, and related signaling pathways.
Data Presentation: Effects of this compound on A549 Cells Exposed to Cigarette Smoke Extract
The following tables summarize the quantitative effects of this compound in mitigating the detrimental effects of Cigarette Smoke Extract (CSE) on A549 cells, as reported in scientific literature.
| Parameter Assessed | Treatment Group | Observation | Percentage Change/Result | Reference |
| Reactive Oxygen Species (ROS) | A549 + CSE (2.5%) | Increased ROS production | - | [3][6] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in ROS | Significant reduction compared to CSE group | [3][6] | |
| Mitochondrial Superoxide | A549 + CSE (2.5%) | Increased mitochondrial superoxide | - | [3][6] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in mitochondrial superoxide | Significant reduction compared to CSE group | [3][6] | |
| IL-8 Release (Inflammation) | A549 + CSE (2.5%) | Increased IL-8 release | - | [6][7] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in IL-8 release | Significant reduction compared to CSE group | [6][7] | |
| E-cadherin Expression (EMT Marker) | A549 + CSE (2.5%) | Decreased E-cadherin expression | Significant decrease | [3][6][8] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the decrease in E-cadherin expression | Significant increase compared to CSE group | [3][6][8] | |
| SNAIL1 Gene Expression (EMT Marker) | A549 + CSE (2.5%) | Increased SNAIL1 gene expression | Significant increase | [3][6][8] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in SNAIL1 gene expression | Significant decrease compared to CSE group | [3][6][8] | |
| Cell Migration (Scratch Assay) | A549 + CSE (2.5%) | Increased cell migration | - | [3][6] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in cell migration | Significant reduction in wound closure compared to CSE group | [3][6] | |
| Cell Proliferation (Clonogenic Assay) | A549 + CSE (2.5%) | Increased cell proliferation | - | [3][6] |
| A549 + CSE (2.5%) + this compound (10⁻⁸ M) | Reverted the increase in cell proliferation | Significant reduction in colony formation compared to CSE group | [3][6] |
Experimental Protocols
A549 Cell Culture
A standardized cell culture protocol is fundamental for reproducible results.
Materials:
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin[9]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)[9]
Protocol:
-
Maintain A549 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.[9]
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium.
-
Seed the cells into new flasks or plates for experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
A549 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[9][10]
-
Microplate reader
Protocol:
-
Seed A549 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[9]
-
Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT reagent to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
Clonogenic Assay for Cell Proliferation
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity.
Materials:
-
A549 cells
-
6-well plates
-
This compound stock solution
-
Methylene blue staining solution (0.5% in 50% ethanol)[9]
Protocol:
-
Seed a low number of A549 cells (e.g., 250 cells) in 6-well plates.[9]
-
Treat the cells with the desired concentrations of this compound.
-
Incubate the plates undisturbed for 10-14 days to allow for colony formation.
-
After incubation, remove the medium and wash the colonies with PBS.
-
Fix and stain the colonies with methylene blue solution.[9]
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the β2-adrenergic receptor pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
This compound's Counteraction of CSE-Induced Effects
Caption: this compound's inhibitory effect on CSE-induced cellular changes in A549 cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 3. This compound Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Formoterol-Induced cAMP Accumulation in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol is a potent, long-acting β2-adrenergic receptor (β2-AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is primarily mediated through the activation of β2-ARs, which are Gs protein-coupled receptors (GPCRs).[2] The binding of this compound to the β2-AR initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in airway smooth muscle relaxation and bronchodilation.[2]
The quantification of intracellular cAMP accumulation in response to this compound stimulation is a critical in vitro functional assay for characterizing its potency and efficacy. This application note provides detailed protocols for measuring this compound-induced cAMP accumulation in cell culture using various common assay technologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like HTRF and LANCE, and the traditional Enzyme-Linked Immunosorbent Assay (ELISA).
β2-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers a well-defined signaling cascade leading to the accumulation of intracellular cAMP. This pathway is a primary mechanism for smooth muscle relaxation in the airways.
References
Application Notes & Protocols: Establishing a Stable Cell Line Expressing Beta-2 Adrenergic Receptors for Formoterol Studies
Introduction
The beta-2 adrenergic receptor (ADRB2), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical drug target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Formoterol is a potent, long-acting beta-2 agonist (LABA) that induces bronchodilation by relaxing the smooth muscle in the airways.[3][4] Its mechanism involves binding to the ADRB2, which activates the Gs alpha subunit of the associated G-protein. This in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a second messenger that activates protein kinase A (PKA) and leads to downstream cellular responses.[5][6][7]
To facilitate the study of this compound's pharmacological properties and to screen for novel modulators of ADRB2, the development of a robust in vitro assay system is essential. Stable cell lines that consistently express the human ADRB2 provide an invaluable tool for such research.[8][9] These cell lines overcome the limitations of transient transfections, offering consistent receptor expression levels crucial for reproducible high-throughput screening and detailed mechanistic studies.[10][11]
This document provides detailed protocols for the generation, characterization, and functional validation of a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, expressing the human beta-2 adrenergic receptor.[9][10]
Signaling Pathway and Experimental Workflow
The activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade.
References
- 1. ClinPGx [clinpgx.org]
- 2. The β2-adrenergic receptor-ROS signaling axis: an overlooked component of β2AR function? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. ClinPGx [clinpgx.org]
- 7. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Continuous high density expression of human beta 2-adrenergic receptors in a mouse cell line previously lacking beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable overexpression of human beta 2-adrenergic receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Studying the Impact of Formoterol on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to investigate the effects of the β2-adrenergic receptor agonist, Formoterol, on mitochondrial respiration. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.
Introduction to this compound and Mitochondrial Function
This compound, a long-acting β2-adrenergic receptor agonist, is primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease.[1] Emerging evidence suggests that this compound also plays a significant role in regulating mitochondrial function.[1][2] Studies have shown that this compound can stimulate mitochondrial biogenesis, the process of generating new mitochondria, and enhance mitochondrial respiration.[3][4][5] This has significant implications for various physiological and pathological conditions, including neurodegenerative diseases, kidney injury, and traumatic brain injury, where mitochondrial dysfunction is a key factor.[2][4][6]
The primary mechanism through which this compound is thought to influence mitochondrial function is by activating the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5][6] Activation of the β2-adrenergic receptor by this compound can trigger downstream signaling cascades that lead to the upregulation of PGC-1α and its target genes, ultimately resulting in increased mitochondrial mass and improved respiratory capacity.
This document outlines key experimental approaches to study the impact of this compound on mitochondrial respiration, providing detailed protocols for their implementation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on mitochondrial function.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Observation |
| FCCP-uncoupled Oxygen Consumption Rate (OCR) | Renal Proximal Tubule Cells (RPTC) | 30 nM | Increased |
| Basal Respiration | UQCRC1-mutant cells | Not specified | Markedly reduced in mutant cells, restored by this compound |
| ATP-linked Respiration | UQCRC1-mutant cells | Not specified | Not significantly affected by this compound |
| Complex III-linked Respiration | UQCRC1-mutant cells | Not specified | Restored by this compound |
| Mitochondrial Respiration Rates | Cortical and hippocampal mitochondria (mouse model of TBI) | 0.3 mg/kg | Increased |
Table 2: Effect of this compound on Mitochondrial Biogenesis and Gene Expression
| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Fold Change/Observation |
| Mitochondrial DNA (mtDNA) Copy Number | Renal Proximal Tubule Cells (RPTC) | 30 nM | ~2.5-fold increase |
| mtDNA Copy Number | UQCRC1-mutant cells | Not specified | Significantly lower in mutant cells, enhanced by this compound |
| PGC-1α mRNA | Mouse Kidney | 100 µg/kg (24h) | ~2.5-fold increase |
| ND1 mRNA | Mouse Kidney | 100 µg/kg (24h) | ~4-fold increase |
| ND6 mRNA | Mouse Kidney | 100 µg/kg (24h) | ~2.5-fold increase |
| NDUFB8 mRNA | Mouse Kidney | 100 µg/kg (24h) | ~2-fold increase |
Signaling Pathway
This compound is known to stimulate mitochondrial biogenesis through the PGC-1α signaling pathway. The following diagram illustrates the key components of this pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on mitochondrial respiration.
High-Resolution Respirometry using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial function. The "Mito Stress Test" is a standard assay for this purpose.[7][8]
Objective: To assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with this compound.
Materials:
-
Seahorse XF96 or XFp Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[9]
-
Adherent cells of interest
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Cell Treatment:
-
On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24 hours).
-
-
Assay Medium Exchange:
-
One hour before the assay, remove the culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Loading the Sensor Cartridge:
-
Prepare stock solutions of the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration. Typical final concentrations are 1-2 µM for Oligomycin, 0.5-2 µM for FCCP (requires optimization for each cell type), and 0.5 µM for Rotenone/Antimycin A.[7][10][11]
-
Load the appropriate volumes of the 10x stock solutions into the corresponding injection ports of the sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which will measure baseline OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration.
-
Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol describes the quantification of mtDNA copy number relative to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).[12][13]
Objective: To determine the relative amount of mtDNA in cells treated with this compound as an indicator of mitochondrial biogenesis.
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument
-
SYBR Green qPCR Master Mix
-
Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M or BECN1).[13][14]
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| mtDNA (ND1) | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT |
| nDNA (B2M) | TGCTGTCTCCATGTTTGATGTATCT | TCTCTGCTCCCCACCTCTAAGT |
Protocol:
-
Genomic DNA Isolation:
-
Treat cells with this compound or vehicle control.
-
Isolate total genomic DNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare qPCR reactions in triplicate for each sample, for both the mitochondrial and nuclear gene targets.
-
Each reaction should contain SYBR Green qPCR Master Mix, forward and reverse primers (final concentration of 200-500 nM), and an appropriate amount of genomic DNA (e.g., 10-20 ng).
-
-
qPCR Program:
-
Run the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) between the nuclear and mitochondrial genes (ΔCt = Ct_nDNA - Ct_mtDNA).
-
The relative mtDNA copy number can be expressed as 2^ΔCt.
-
Compare the relative mtDNA copy number between this compound-treated and control samples.
-
Measurement of Mitochondrial Superoxide with MitoSOX Red
This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells by flow cytometry.[2][5][15]
Objective: To quantify changes in mitochondrial superoxide production in response to this compound treatment.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
DMSO
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound or vehicle control as required for the experiment.
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the MitoSOX Red stock solution in pre-warmed PBS or HBSS to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically, but lower concentrations (e.g., 1 µM) are often recommended to ensure mitochondrial specificity.[5]
-
Remove the culture medium from the cells and incubate them with the MitoSOX Red working solution for 15-30 minutes at 37°C, protected from light.[1]
-
-
Cell Harvesting and Washing:
-
After incubation, wash the cells three times with pre-warmed PBS or HBSS.
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, exciting the MitoSOX Red with a 488 nm or 561 nm laser and detecting the emission in the PE channel (typically around 585 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Compare the MFI of MitoSOX Red between this compound-treated and control cells to determine the relative change in mitochondrial superoxide production.
-
Measurement of Mitochondrial Membrane Potential with TMRE or JC-1
This protocol describes the use of the fluorescent dyes Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).[3][16]
Objective: To assess the effect of this compound on the polarization of the mitochondrial inner membrane.
Materials:
-
TMRE or JC-1 dye
-
DMSO
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, plate reader, or flow cytometer
Protocol (using TMRE):
-
Cell Preparation and Treatment:
-
Plate and treat cells with this compound or vehicle control.
-
For a positive control, treat a set of cells with FCCP (e.g., 5-20 µM) for 10-15 minutes to induce mitochondrial depolarization.[16]
-
-
TMRE Staining:
-
Prepare a stock solution of TMRE in DMSO.
-
Dilute the TMRE stock in pre-warmed cell culture medium to a final working concentration (typically 50-200 nM). The optimal concentration should be determined for each cell type to avoid quenching effects.
-
Incubate the cells with the TMRE working solution for 20-30 minutes at 37°C, protected from light.[3]
-
-
Washing (Optional):
-
Gently wash the cells with pre-warmed PBS or assay buffer. Washing is not always necessary and should be performed consistently if included.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a suitable instrument. For TMRE, the excitation/emission maxima are approximately 549/575 nm.
-
-
Data Analysis:
-
Compare the TMRE fluorescence intensity between this compound-treated, control, and FCCP-treated cells. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol (using JC-1):
-
Cell Preparation and Treatment:
-
Follow the same initial steps as for the TMRE protocol.
-
-
JC-1 Staining:
-
Washing:
-
Wash the cells with assay buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for investigating the impact of this compound on mitochondrial respiration.
References
- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. wklab.org [wklab.org]
- 12. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
Application of Formoterol in Precision-Cut Lung Slice (PCLS) Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Formoterol is a highly potent and selective long-acting β2-adrenergic receptor agonist (LABA) recognized for its rapid onset and extended duration of action, lasting over 12 hours.[1][2] Its primary therapeutic application is as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[2][3] this compound effectively relaxes airway smooth muscle, alleviating bronchoconstriction.[1][4]
The Precision-Cut Lung Slice (PCLS) model has emerged as a critical ex vivo tool in respiratory research, bridging the gap between simplistic cell cultures and complex in vivo animal studies.[5][6] PCLS preserves the intricate three-dimensional architecture of the lung, keeping intact the native cellular composition, intercellular connections, and cell-to-matrix relationships.[5][7][8] This makes it an ideal platform for studying airway physiology, pharmacology, and disease pathogenesis in a physiologically relevant context.[5][6]
The use of this compound within the PCLS model allows for detailed investigation of its bronchodilatory efficacy and mechanism of action. Researchers can induce airway constriction in the slices using agonists like methacholine and then observe the real-time relaxation of the airway lumen following the application of this compound.[7][9] This system is invaluable for screening potential bronchodilator compounds, determining dose-response relationships, and studying the molecular pathways involved in airway smooth muscle relaxation.[7][10] Furthermore, PCLS can be used to explore the potential anti-inflammatory properties of this compound by measuring its effects on cytokine release or inflammatory cell activity within the lung tissue context.[1][3][11]
Mechanism of Action
Inhaled this compound exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][12] This binding activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[13][14] PKA activation initiates a signaling cascade that results in the relaxation of the airway smooth muscle by decreasing intracellular calcium (Ca2+) concentrations and reducing the sensitivity of the contractile machinery to Ca2+.[9][14]
References
- 1. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. This compound on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. Use of precision cut lung slices as a translational model for the study of lung biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Precision cut lung slices: an ex vivo model for assessing the impact of immunomodulatory therapeutics on lung immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α and β catalytic subunits of cAMP-dependent protein kinase regulate this compound-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Formoterol Solubility Issues in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with formoterol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution for cell culture?
A1: Dimethyl sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound. For applications where DMSO may be undesirable, sterile water or ethanol can be used, although the achievable concentration may be lower.[1][2][3] It is crucial to first create a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium.[1][4]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution into aqueous cell culture media is a common issue, often caused by "solvent shock," where the abrupt change in solvent polarity causes the compound to fall out of solution.[5] Other causes include the final concentration exceeding this compound's solubility in the media, pH shifts, temperature fluctuations, or interactions with media components.[1][5][6][7]
To prevent this, consider the following troubleshooting steps:
-
Reduce the final concentration: This is the most direct way to avoid exceeding the solubility limit.[1]
-
Lower the stock solution concentration: A highly concentrated stock is more likely to precipitate upon dilution.[1]
-
Pre-warm the cell culture medium: Warming your medium to 37°C before adding the stock solution can aid solubility.[1]
-
Slow, dropwise addition: Add the stock solution to the pre-warmed media slowly while gently swirling or vortexing to ensure rapid and uniform mixing.[5]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the cell culture medium.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[7][9]
Q4: What is the solubility of this compound in different solvents?
A4: The solubility of this compound can vary depending on the specific salt form (e.g., fumarate dihydrate) and the solvent. The following table summarizes key solubility data.
Data Presentation: this compound Solubility
| Solvent | Solubility | Temperature | Notes |
| Water | 1.16 ± 0.02 mg/mL[10] | 25°C | Solubility is pH-dependent, increasing in highly acidic or basic conditions.[10][11] |
| DMSO | ≥ 20 mg/mL[3] | Not Specified | A common solvent for creating high-concentration stock solutions.[1][2] |
| Ethanol | Soluble[12] | Not Specified | Solubility increases with a higher volume fraction of ethanol in water.[10] |
| Methanol | Soluble[2] | Not Specified | Solubility increases with a higher volume fraction of methanol in water.[10] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. Final concentration exceeds solubility limit. 2. "Solvent shock" from rapid dilution.[5] | 1. Decrease the final working concentration of this compound.[1] 2. Prepare a less concentrated stock solution.[1] 3. Add the stock solution dropwise to pre-warmed media while gently vortexing.[5] 4. Perform a serial dilution of the stock solution directly in the culture medium.[1] |
| Precipitate forms over time in the incubator. | 1. Temperature shift affecting solubility.[7] 2. pH shift due to cellular metabolism. 3. Interaction with media components.[5] 4. Evaporation increasing the compound concentration.[5][7] | 1. Equilibrate the media to 37°C before adding the compound. 2. Ensure the media is well-buffered. 3. Conduct a solubility test over your experimental timeframe. 4. Maintain proper humidity in the incubator and use sealed culture flasks.[6] |
| Cloudiness or haziness appears in the media. | 1. Fine particulate precipitation.[5] 2. Microbial contamination.[5] | 1. Examine a sample under a microscope to differentiate between precipitate and microbes.[5] 2. If it is a precipitate, follow the solutions for immediate precipitation. 3. If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Fumarate Stock Solution in DMSO
Materials:
-
This compound Fumarate Dihydrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Accurately weigh the required amount of this compound Fumarate Dihydrate powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[8]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 10 µM in 10 mL of cell culture medium, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to create a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.[1]
-
Add the stock solution dropwise to the center of the medium while gently swirling the flask or tube to ensure immediate and thorough mixing.[5]
-
Add the this compound-containing medium to your cells immediately.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. >98% (HPLC), solid, β₂-Adrenoreceptor agonist. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of this compound PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DE19847969A1 - Stable liquid formulation of this compound in solution or suspension medium, used after dilution for treatment of asthma by inhalation - Google Patents [patents.google.com]
Technical Support Center: In Vitro Studies of Formoterol and Beta-2 Adrenergic Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the prevention of beta-2 adrenergic receptor (β2AR) desensitization by Formoterol in vitro.
Frequently Asked Questions (FAQs)
Q1: What is β2AR desensitization and why is it important to study in the context of this compound?
A1: β2AR desensitization is a process where prolonged or repeated exposure to an agonist, such as this compound, leads to a diminished response from the receptor. This protective mechanism prevents overstimulation of the cell.[1] Desensitization involves several key steps:
-
Receptor Phosphorylation: Agonist binding triggers G protein-coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the β2AR.[2][3]
-
β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins.[2][3]
-
Uncoupling and Internalization: β-arrestin binding blocks the receptor's interaction with its G protein (uncoupling), reducing downstream signaling (e.g., lower cAMP production). It also targets the receptor for internalization into endosomes, decreasing the number of receptors on the cell surface.[1][4]
Studying desensitization is crucial because this compound is a long-acting β2-agonist (LABA) used in asthma and COPD treatment. Understanding how to prevent desensitization could lead to improved therapeutic strategies with sustained efficacy.[5][6]
Q2: How does this compound's mechanism of action differ from other β2-agonists like Salmeterol in terms of desensitization?
A2: While both are LABAs, this compound and Salmeterol exhibit different behaviors regarding β2AR desensitization. Studies in human small airways have shown that following a 12-hour incubation, both can attenuate isoprenaline-induced bronchodilation. However, this compound promotes receptor internalization, a key feature of desensitization, whereas Salmeterol does not appear to do so to the same extent.[7] Despite stimulating similar levels of GRK-mediated phosphorylation as high-efficacy agonists, Salmeterol is inefficient at recruiting β-arrestin and inducing receptor internalization.[8][9]
Q3: Can β2AR desensitization induced by this compound be prevented or reversed in vitro?
A3: Yes. Co-incubation with corticosteroids, such as Budesonide, has been shown to prevent the desensitization induced by this compound in human small airways.[7] Budesonide pretreatment can re-establish the maximal relaxation response to another β-agonist after prolonged exposure to this compound.[7] This prevention of desensitization is associated with the retention of β2ARs on the plasma membrane.[7]
Q4: What are the key in vitro assays to study this compound's effect on β2AR desensitization?
A4: Several key assays are used to investigate this process:
-
Radioligand Binding Assays: These are used to determine the binding affinity of this compound to the β2AR and to quantify receptor density (Bmax) on the cell surface, which can decrease during desensitization and internalization.[1][10]
-
cAMP Accumulation Assays: These functional assays measure the intracellular levels of cyclic AMP, the primary second messenger of β2AR signaling. A reduced cAMP response after prolonged this compound exposure indicates desensitization.[10][11][12]
-
Receptor Internalization Assays: Techniques like immunofluorescence microscopy, flow cytometry, or ELISA-based methods can be used to visualize and quantify the movement of β2ARs from the cell surface to intracellular compartments upon agonist stimulation.[13][14][15][16]
-
GRK/β-Arrestin Interaction Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can monitor the interaction between the β2AR, GRKs, and β-arrestin in real-time within living cells, providing insights into the initial steps of desensitization.[2][17]
Troubleshooting Guides
cAMP Accumulation Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no cAMP signal in response to this compound stimulation | 1. Cell health issues: Cells are unhealthy, at a high passage number, or overly confluent.[13]2. Low β2AR expression: The cell line has low endogenous receptor levels.[18]3. Compound degradation: this compound solution has lost activity.4. Suboptimal assay conditions: Incubation time, cell density, or PDE inhibitor concentration are not optimal.[18] | 1. Ensure cells are healthy and within a low passage number. Optimize cell seeding density.[1]2. Verify β2AR expression using qPCR or Western blot. Consider using a cell line overexpressing the receptor.[13]3. Prepare fresh this compound solutions for each experiment.[18]4. Titrate the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) and optimize the agonist stimulation time (e.g., 30-60 minutes).[10][12] |
| High background cAMP signal | 1. Constitutive receptor activity: High receptor overexpression can lead to agonist-independent signaling.[13]2. Suboptimal cell number: Too many cells per well can increase basal cAMP levels.[18]3. PDE inhibitor issues: The PDE inhibitor may not be working effectively. | 1. If using an overexpression system, screen for clones with moderate expression levels. Consider serum starvation prior to the assay.[19]2. Perform a cell titration experiment to determine the optimal cell density that gives a good signal-to-background ratio.[1]3. Ensure the PDE inhibitor is fresh and used at an effective concentration. |
| Inconsistent results between experiments | 1. Inconsistent cell seeding: Variation in cell numbers per well.2. Edge effects in microplates: Evaporation from outer wells.3. Inaccurate compound dilutions: Errors in preparing serial dilutions of this compound. | 1. Ensure a homogenous cell suspension and use calibrated pipettes for seeding.[18]2. Avoid using the outer wells of the microplate or fill them with sterile PBS or media to minimize evaporation.[18]3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.[18] |
Receptor Internalization Assays (Immunofluorescence/Flow Cytometry)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable receptor internalization upon this compound treatment | 1. Cell line characteristics: The cell line may have a deficient endocytic machinery.[13]2. Suboptimal agonist concentration or incubation time: The concentration of this compound or the treatment duration may be insufficient to induce internalization.3. Antibody issues (for immunofluorescence): The primary antibody may not be recognizing the external epitope of the receptor after agonist binding.[13] | 1. Confirm that your cell line is capable of receptor internalization using a positive control agonist known to induce robust internalization (e.g., Isoproterenol).[20]2. Perform a dose-response and time-course experiment to determine the optimal conditions for this compound-induced internalization.[14][21]3. Use an antibody targeting a different epitope or a cell line expressing a tagged receptor (e.g., HA- or FLAG-tagged). |
| Weak or no fluorescent signal | 1. Low receptor expression: The target receptor is not abundant enough for detection.[22]2. Suboptimal antibody concentrations: Primary or secondary antibody concentrations are too low.[22]3. Fixation/Permeabilization issues: Over-fixation can mask epitopes, while insufficient permeabilization prevents antibody access to internalized receptors.[22] | 1. Use a cell line with higher receptor expression or an overexpression system.[22]2. Titrate both primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[22]3. Optimize fixation (e.g., 4% paraformaldehyde for 15-20 minutes) and permeabilization (e.g., 0.1% Triton X-100 for 10 minutes) protocols.[13][22] |
| High background fluorescence | 1. Non-specific antibody binding: Primary or secondary antibodies are binding to non-target proteins.[22]2. Inadequate blocking: Blocking step is insufficient to prevent non-specific binding.3. Autofluorescence: Cells exhibit natural fluorescence. | 1. Include appropriate controls (e.g., secondary antibody only). Consider using a more specific primary antibody or a different secondary antibody.[22]2. Increase the blocking time or try a different blocking agent (e.g., 5% normal goat serum).[13]3. Use a different fluorescent channel or a cell line with lower autofluorescence. |
Data Presentation
Table 1: Comparative Efficacy and Potency of β2-Adrenergic Receptor Agonists in cAMP Assays
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Receptor Selectivity | Reference |
| Carmoterol | ~0.065 | ~90% | >100-fold for bronchial vs. myocardial tissue | [11] |
| This compound | ~1 | 90% | High | [11] |
| Salmeterol | Potent | 38% | High | [11] |
| Salbutamol | Moderate | 47% | Moderate | [11] |
| Isoproterenol | Control | 100% | Non-selective β-agonist | [11] |
Table 2: Effect of Prolonged Agonist Exposure on β2AR Internalization and GRK-Site Phosphorylation
| Treatment (18h) | β2AR Internalization | GRK-Site Phosphorylation (% of Epinephrine response) | Reference |
| Epinephrine | Substantial vesicular localization | 100% | [8][9] |
| This compound | Substantial vesicular localization | Similar to Epinephrine | [8][9] |
| Salmeterol | Predominantly on the cell surface | Similar to Epinephrine | [8][9] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
Objective: To quantify the functional response to this compound by measuring intracellular cAMP levels.
Materials:
-
Cell line expressing human β2AR (e.g., HEK293, CHO-K1)[10][12]
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[23]
-
This compound
-
Isoproterenol (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5-1 mM IBMX)[10][23]
-
384-well or 96-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture: Culture cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend them in assay buffer. Plate a predetermined optimal number of cells per well into the assay plate.[10]
-
Agonist Preparation: Prepare serial dilutions of this compound and Isoproterenol in assay buffer containing the PDE inhibitor.
-
Agonist Stimulation: Add the agonist solutions to the cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.[10]
-
cAMP Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Measure the signal on a compatible plate reader. Plot the dose-response curves and calculate EC50 values.
Protocol 2: Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the internalization of β2AR in response to this compound.
Materials:
-
Cells expressing β2AR grown on glass coverslips
-
This compound
-
Isoproterenol (positive control)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)[13]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[13]
-
Primary antibody against an extracellular epitope of β2AR
-
Fluorescently-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI, Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or Isoproterenol at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.[22]
-
Fixation: Stop the internalization by washing the cells with ice-cold PBS and then fix them with fixation buffer for 15 minutes at room temperature.[13][22]
-
Permeabilization (for total receptor staining): If staining for internalized receptors, permeabilize the cells with permeabilization buffer for 10 minutes. For surface receptor staining only, omit this step.[13]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[13]
-
Primary Antibody Staining: Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells with PBS, then incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[22]
-
Mounting and Imaging: Wash the cells, stain the nuclei, and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify receptor internalization by analyzing the fluorescence intensity at the plasma membrane versus intracellular vesicles.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: β2AR Desensitization and Internalization Pathway.
Caption: Experimental Workflow for cAMP Desensitization Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrestin orchestrates cross-talk between GPCRs to modulate the spatiotemporal activation of ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gαs is dispensable for β-arrestin coupling but dictates GRK selectivity and is predominant for gene expression regulation by β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salmeterol Stimulation Dissociates β2-Adrenergic Receptor Phosphorylation and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. resources.revvity.com [resources.revvity.com]
Technical Support Center: Formoterol and Immunofluorescence Protocols
Welcome to the technical support center for researchers utilizing formoterol in experiments involving immunofluorescence (IF) staining. This guide provides troubleshooting advice and frequently asked questions to help you navigate potential challenges and interpret your results accurately. While this compound is not known to directly interfere with the chemical processes of immunofluorescence, its potent biological activity can lead to changes in protein expression and localization that may be misinterpreted as staining artifacts.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, the immunofluorescence signal for my protein of interest has decreased or disappeared. Is the drug interfering with my antibody binding?
A1: It is unlikely that this compound is directly blocking antibody binding. A more probable explanation is a biological response to the drug. This compound, as a long-acting β2-agonist, is well-known to cause the internalization and downregulation of the β2-adrenergic receptor (β2AR).[1][2] If your protein of interest is β2AR, a decrease in signal, particularly at the cell surface, is an expected outcome of successful treatment.
-
Troubleshooting Steps:
-
Confirm Receptor Internalization: Co-stain with an endosomal marker (e.g., EEA1) to see if the receptor has moved into intracellular compartments.
-
Time Course Experiment: Analyze protein levels at different time points after this compound treatment. Downregulation may be time-dependent.
-
Use a Positive Control: Stain an untreated sample in parallel to ensure the staining protocol and antibody are working correctly.
-
Western Blot: Use western blotting to quantify total protein levels and confirm if the decrease is due to protein degradation versus redistribution.
-
Q2: I observed a change in the subcellular localization of my target protein after this compound treatment. How can I be sure this is a real biological effect?
A2: this compound activates several downstream signaling pathways that can induce the translocation of proteins, particularly transcription factors, between the cytoplasm and the nucleus. For example, this compound has been shown to suppress the nuclear expression of phosphorylated STAT6 (pSTAT-6) in bronchial epithelial cells.[3]
-
Troubleshooting Steps:
-
Control for Confluency and Cell Health: Ensure that both treated and untreated cells are at a similar density and healthy, as cellular stress can cause protein translocation artifacts.
-
Use Cellular Compartment Markers: Co-stain with nuclear (e.g., DAPI, Histone H3) and cytoplasmic (e.g., α-tubulin) markers to definitively confirm the localization of your target protein.
-
Run Antagonist Controls: Pre-treat cells with a β2-adrenergic receptor antagonist (e.g., ICI 118,551) before adding this compound.[4] If the translocation is blocked, it confirms the effect is receptor-mediated.
-
Q3: My immunofluorescence signal intensity for an inflammatory marker has changed post-formoterol treatment. Is this expected?
A3: Yes, this is a plausible biological outcome. This compound has demonstrated anti-inflammatory properties and can modulate the expression of various cytokines and chemokines. For instance, studies have shown that this compound can inhibit the release of IL-8 and reduce the expression of ICAM-1.[4][5] A change in IF signal for such markers is likely a direct consequence of this compound's mechanism of action.
-
Troubleshooting Steps:
-
Quantify Fluorescence Intensity: Use imaging software (e.g., ImageJ, CellProfiler) to perform unbiased quantification of the fluorescence intensity across multiple fields of view for both treated and untreated samples.
-
Validate with another method: Confirm changes in protein expression using an alternative method like ELISA, flow cytometry, or Western Blot.[3]
-
Check for Autofluorescence: Before staining, examine an unstained, this compound-treated sample under the microscope to ensure the drug or its metabolic byproducts are not causing autofluorescence in the channel of interest.[6]
-
Q4: I'm observing high background or non-specific staining in my this compound-treated tissue sections. What are the common causes?
A4: High background staining is a common issue in immunofluorescence and is usually unrelated to the drug treatment itself.[6][7] It typically stems from issues with the staining protocol, antibodies, or the tissue itself.
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: High antibody concentrations are a primary cause of non-specific binding. Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.[6][8]
-
Check Blocking Steps: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) for an adequate amount of time (e.g., 1 hour at room temperature).[7]
-
Run a Secondary-Only Control: Incubate a slide with only the secondary antibody. If you see staining, it indicates your secondary antibody is binding non-specifically.[6]
-
Improve Washing Steps: Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies more effectively.
-
Address Autofluorescence: Tissues like the lung can have significant autofluorescence from components like collagen and elastin. Use a commercial antifade mounting medium with an autofluorescence quencher or perform a quenching step (e.g., with Sudan Black B or sodium borohydride) before staining.
-
Quantitative Data Summary
The following table summarizes some of the known effects of this compound on various protein targets, which may be observed as changes in immunofluorescence staining patterns.
| Target Protein | Cell/Tissue Type | Effect of this compound Treatment | Concentration Range | Reference |
| β2-Adrenergic Receptor (β2AR) | HEK 293 Cells | Internalization from cell surface to intracellular compartments | Hours post-treatment | [1][2] |
| Phospho-STAT6 (pSTAT-6) | BEAS-2B (Bronchial Epithelial Cells) | Suppressed nuclear expression | 10⁻⁷ M | [3] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Human Tracheal Epithelial Cells | Reduced mRNA expression and protein concentration | Not specified | [4] |
| Interleukin-8 (IL-8) | Human Tracheal Epithelial Cells, A549 Cells | Reduced concentration/release | 10 nM | [4][5] |
| Mucin 5AC (Muc5ac) | Asthmatic Mouse Lung Tissue | Inhibited protein expression and goblet cell hyperplasia | Not specified | [9] |
| Phospho-Protein Kinase B (pPKB/pAkt) | U937 (Monocytic Cells) | Decreased H₂O₂-induced phosphorylation | 0.1–10 nM | [10] |
Experimental Protocols
Protocol: Indirect Immunofluorescence for Cultured Cells Treated with this compound
This protocol provides a general framework for staining cultured cells to assess the effect of this compound on protein localization and expression.
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and grow to desired confluency (typically 60-80%).
-
Treat cells with the desired concentration of this compound (or vehicle control) for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 10-15 minutes at room temperature.[11]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.[7]
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS) to its predetermined optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
(Optional) Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash once with 1X PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Store slides at 4°C in the dark until ready for imaging.
-
Visualize using a fluorescence or confocal microscope with the appropriate filter sets. Use identical exposure settings for all experimental conditions to allow for accurate comparison.
-
Visualizations
Caption: this compound signaling via the β2-adrenergic receptor.
References
- 1. Characterization of a panel of six β2-adrenergic receptor antibodies by indirect immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a panel of six beta2-adrenergic receptor antibodies by indirect immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of this compound and salmeterol on eotaxin-1 in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. ptglab.com [ptglab.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. The effect of this compound on airway goblet cell hyperplasia and protein Muc5ac expression in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroid insensitivity is reversed by this compound via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Formoterol Concentration for Airway Smooth Muscle Relaxation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formoterol in airway smooth muscle (ASM) relaxation assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in ASM relaxation assays?
The effective concentration of this compound can vary depending on the specific experimental model (e.g., isolated tissue, cultured cells) and the contractile agonist used. However, based on published studies, a broad concentration range to consider is from 1 nM to 2 µM.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions. For instance, in methacholine-contracted airways, (R,R)-formoterol showed effects at concentrations above 1 nM.[1] In some studies on human small airways, an equi-effective concentration to 0.1 µM salbutamol was determined to be 0.3 nM for this compound.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound fumarate dihydrate has limited solubility in water, which is dependent on pH and temperature.[3] It is more soluble in DMSO.[4]
-
Solvent: For a concentrated stock solution, Dimethyl sulfoxide (DMSO) is a good choice, with a solubility of up to 100 mM.[4] For applications where DMSO is not suitable, sterile water can be used, with a lower solubility of up to 20 mM.[4]
-
Preparation: To prepare a stock solution, dissolve the this compound powder in the chosen solvent. Gentle warming or sonication can aid dissolution.[5] It is advisable to then dilute this stock solution into your cell culture medium or buffer.[4]
-
Storage: Store the powder at +4°C.[4] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months).[4][5]
Q3: What is the mechanism of action of this compound in inducing airway smooth muscle relaxation?
This compound is a long-acting β2-adrenoceptor agonist.[6] Its primary mechanism involves binding to β2-adrenergic receptors on airway smooth muscle cells.[7] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which leads to the phosphorylation of several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[7] Alternative cAMP-independent pathways, such as the activation of membrane maxi-K+ channels, have also been described.[7] At low concentrations, this compound can decrease Ca2+ sensitivity of the smooth muscle cells, while at higher concentrations it can also inhibit Ca2+ oscillations.[2][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak relaxation response to this compound | Suboptimal this compound concentration. | Perform a full concentration-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the EC₅₀ in your specific model. |
| Degraded this compound. | Prepare fresh stock solutions. Ensure proper storage of both powder and stock solutions (aliquoted at -80°C).[4][5] | |
| Receptor desensitization (tachyphylaxis). | Prolonged exposure to β2-agonists can lead to receptor desensitization.[10][11] If pre-treating cells, consider the duration of exposure. For acute relaxation assays, ensure the tissue or cells have not been recently exposed to other β-agonists. | |
| Incorrect this compound isomer used. | The (R,R)-enantiomer is the active form. The (S,S)-enantiomer is significantly less potent and may not induce a strong relaxation response.[1][9] Ensure you are using the (R,R)-formoterol or a racemic mixture. | |
| High variability between experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, growth media, and serum starvation protocols. Serum deprivation is often used to induce a contractile phenotype in cultured airway smooth muscle cells.[12][13] |
| Precipitation of this compound in media. | This compound fumarate has limited aqueous solubility.[3][14] Prepare a concentrated stock in DMSO and then dilute to the final working concentration in pre-warmed (37°C) media.[4] Avoid high concentrations of the stock solution when diluting.[4] | |
| Diminished response over time (tachyphylaxis) | β2-adrenoceptor downregulation. | Chronic exposure to this compound can lead to a decrease in the number of β2-adrenoceptors on the cell surface.[6] This is a known pharmacological phenomenon. If studying long-term effects, this should be considered in the experimental design. |
| Receptor uncoupling. | Phosphorylation of the β2-receptor can uncouple it from the Gs protein, leading to reduced signaling.[7] |
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| EC₅₀ for Relaxation | 1.3 nM | Human small airways | [2] |
| Potency vs. Salbutamol | 50-120 fold more potent | Guinea-pig trachea & human bronchus | [15] |
| Potency vs. Salmeterol | 2-27 fold more potent | Guinea-pig trachea & human bronchus | [15] |
| Effective Concentration for Relaxation | > 1 nM | Methacholine-contracted mouse airways | [1] |
| Concentration to Inhibit Ca²⁺ Oscillations | > 750 nM | Mouse airway smooth muscle cells | [1] |
Experimental Protocols
Protocol 1: Isolated Airway Tissue Relaxation Assay (Organ Bath)
This protocol is a general guideline for assessing this compound-induced relaxation in isolated airway tissues like guinea pig trachea or human bronchial rings.
-
Tissue Preparation:
-
Dissect airway tissue (e.g., trachea, bronchi) in cold, oxygenated Krebs-Henseleit (KH) buffer.
-
Prepare tissue rings (2-4 mm) and suspend them in an organ bath containing KH buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Viability Check:
-
Allow tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM) or a contractile agonist like methacholine or histamine.
-
-
Induction of Contraction:
-
After washing out the viability test agent, induce a stable submaximal contraction (e.g., 50-70% of maximum) using a contractile agonist (e.g., methacholine, histamine).
-
-
This compound Concentration-Response Curve:
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes, or until the relaxation response to the previous concentration has plateaued).
-
Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in a logarithmic manner (e.g., to 10⁻⁵ M).
-
-
Data Analysis:
-
Record the changes in tension. Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Cultured Airway Smooth Muscle Cell Relaxation Assay
This protocol describes a method to assess relaxation in cultured human airway smooth muscle cells (HASMCs) by measuring changes in cell stiffness or other biophysical properties.
-
Cell Culture:
-
Induction of Contraction:
-
Induce contraction using an appropriate agonist (e.g., histamine, methacholine).
-
-
Measurement of Relaxation:
-
Treat the contracted cells with varying concentrations of this compound.
-
Assess cell relaxation. This can be done through various techniques, including:
-
-
Data Analysis:
-
Quantify the change in the measured parameter (e.g., cell stiffness, intracellular Ca²⁺ concentration) in response to this compound.
-
Express the data as a percentage of the maximal response and generate concentration-response curves to determine the EC₅₀.
-
Visualizations
References
- 1. Effects of this compound on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systemic administration of β2-adrenoceptor agonists, this compound and salmeterol, elicit skeletal muscle hypertrophy in rats at micromolar doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Human airway contraction and this compound-induced relaxation is determined by Ca2+ oscillations and Ca2+ sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Frontiers | Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype [frontiersin.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of this compound PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Formoterol-Treated Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Formoterol-treated cell lines.
I. General Troubleshooting & FAQs
This section covers broad topics related to this compound's mechanism of action and general experimental design.
Q1: What is the primary mechanism of action for this compound in cell lines?
A1: this compound is a long-acting β2-adrenergic receptor (β2-AR) agonist. Its primary mechanism involves binding to and activating β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit of the associated G-protein, which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets.[1] In airway smooth muscle cells, this cascade ultimately causes a decrease in intracellular calcium and relaxation.[1]
Q2: Why am I seeing a diminished response to this compound over time or with repeated treatments?
A2: This phenomenon is likely due to tachyphylaxis, which is a rapid desensitization of the β2-adrenergic receptor system. The primary mechanisms include:
-
Receptor Phosphorylation: G-protein coupled receptor kinases (GRKs) and PKA phosphorylate the agonist-occupied β2-AR, initiating desensitization.[2]
-
G-Protein Uncoupling: Phosphorylation of the receptor promotes the binding of β-arrestins, which sterically hinder the receptor's interaction with the Gs protein.[2]
-
Receptor Internalization: β-arrestin binding also facilitates the removal of β2-ARs from the cell surface via clathrin-coated pits.[2]
-
Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of β2-ARs expressed by the cell.
Full agonists, like this compound, tend to induce a more rapid and profound tachyphylaxis compared to partial agonists.[2]
Q3: What are the key differences between the (R,R)- and (S,S)-enantiomers of this compound?
A3: this compound is a racemic mixture of (R,R)- and (S,S)-enantiomers. The therapeutic effects are predominantly attributed to the (R,R)-enantiomer, also known as arthis compound. The (R,R)-enantiomer is a potent, high-affinity agonist of the β2-AR, while the (S,S)-enantiomer exhibits significantly lower affinity and potency.[3] This stereoselectivity is crucial, and inconsistencies in the enantiomeric composition of your this compound stock can lead to variable results.
Q4: How stable is this compound in cell culture media?
A4: this compound can be prone to chemical degradation, especially in aqueous solutions and under certain stress conditions like exposure to light or oxidative stress. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistent potency.[1] Stock solutions should be stored at -20°C or -80°C.[1]
II. Cell Culture-Related Issues
Maintaining a consistent and healthy cell culture is fundamental for reproducible results.
Q1: My results are inconsistent from one experiment to the next, even with the same protocol. What cell culture factors could be at play?
A1: Inconsistent results often stem from variability in cell culture conditions. Key factors to control are:
-
Cell Passage Number: High-passage number cells can exhibit altered morphology, growth rates, protein expression, and signaling responses compared to low-passage cells.[4][5][6] It is crucial to use cells within a defined, low passage number range for all experiments and to thaw a fresh vial of cells after a certain number of passages.[7]
-
Cell Density: Plating an inconsistent number of cells per well can lead to high variability.[8] Too few cells will produce a weak signal, while too many can lead to premature confluency and altered signaling.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.
-
Cell Health and Viability: Ensure your cells are healthy and in the logarithmic growth phase when you start an experiment. Over-confluent or stressed cells will not respond optimally or consistently.[1]
-
Serum Effects: Serum contains various growth factors and hormones that can activate signaling pathways and interfere with your experiment. For many GPCR assays, it is recommended to serum-starve the cells for a few hours or overnight before agonist stimulation to reduce basal signaling.[9][10]
Q2: I'm observing an "edge effect" in my multi-well plates. What causes this and how can I prevent it?
A2: The "edge effect" refers to the phenomenon where cells in the outer wells of a plate behave differently than those in the inner wells. This is often due to temperature and humidity gradients, as well as increased evaporation in the outer wells. To mitigate this:
-
Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Ensure proper mixing of the cell suspension before and during plating to prevent cells from settling.[11]
-
Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.
III. Troubleshooting Downstream Assays
This section focuses on specific issues related to common assays used to measure the effects of this compound.
A. cAMP Accumulation Assays
Q1: I am not observing a significant cAMP signal, or the signal is very low after this compound stimulation. What are the potential causes?
A1: A low or absent cAMP signal can be due to several factors:
-
Cell-Related Issues:
-
Reagent-Related Issues:
-
Protocol-Related Issues:
Q2: My dose-response curve is flat or does not have a clear sigmoidal shape. What should I do?
A2: A flat dose-response curve suggests a lack of response across the tested concentrations. Consider the following:
-
Concentration Range: You may be testing a concentration range that is too low or too narrow. Extend the range of this compound concentrations in both directions.
-
Agonist Activity: Verify the activity of your this compound stock with a positive control cell line known to respond.
-
Assay Window: If the basal cAMP level is too high or the maximum stimulated level is too low, the assay window may be too small to detect a dose-response. Consider serum starvation to lower the basal signal and optimize cell number and stimulation time to increase the maximum signal.[9][10]
-
Data Normalization: Ensure your data is properly normalized (e.g., to a positive control like a high concentration of a full agonist or to forskolin, a direct adenylyl cyclase activator).
Q3: There is high variability between my replicate wells. How can I improve the precision of my cAMP assay?
A3: High variability can be caused by:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques.[8][11]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of agonist or assay reagents.
-
Edge Effects: As mentioned earlier, avoid using the outer wells of the plate.
-
Incomplete Cell Lysis: Ensure all cells are properly lysed according to the assay kit manufacturer's instructions to release all intracellular cAMP.
B. Gene Expression Analysis (qPCR)
Q1: I am not seeing a consistent change in β2-AR mRNA levels after this compound treatment. Why might this be?
A1: Inconsistent qPCR results can be due to:
-
Timing of Measurement: Changes in gene expression can be transient. Perform a time-course experiment to determine the optimal time point to measure changes in β2-AR mRNA after this compound treatment.
-
RNA Quality: Ensure you are isolating high-quality, intact RNA. Use spectrophotometry and/or gel electrophoresis to assess RNA purity and integrity.
-
Primer/Probe Design: Use validated qPCR primers and probes for your target gene (ADRB2) and stable reference genes. Poorly designed primers can lead to inefficient or non-specific amplification.[12][13]
-
Reverse Transcription Efficiency: Inconsistent conversion of RNA to cDNA can be a major source of variability. Use a high-quality reverse transcriptase and ensure consistent RNA input amounts.[12]
C. Western Blotting for Signaling Proteins (e.g., Phospho-PKA Substrates)
Q1: I am having trouble detecting an increase in the phosphorylation of PKA substrates after this compound treatment.
A1: Detecting changes in protein phosphorylation by Western blot can be challenging. Here are some key considerations:
-
Use of Phosphatase Inhibitors: Phosphorylation is a reversible modification. It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.
-
Sample Handling: Keep samples on ice or at 4°C throughout the preparation process to minimize enzyme activity.
-
Antibody Specificity: Use antibodies that are specific for the phosphorylated form of your protein of interest. Validate the antibody's specificity if necessary.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background signal. Use Bovine Serum Albumin (BSA) in your blocking buffer instead.
-
Loading Controls: When quantifying changes in phosphorylation, it is essential to normalize to the total amount of the protein of interest, not just a housekeeping protein like GAPDH or actin. Run parallel blots or strip and re-probe your membrane for the total protein.[14]
IV. Data Presentation
Table 1: Expected Potency (EC50) of β-Adrenergic Agonists in cAMP Assays
| Agonist | Typical EC50 Range (nM) | Receptor Selectivity | Notes |
| This compound | 0.3 - 1.3 | High for β2-AR | Potency can vary depending on the cell line and assay conditions.[15] |
| Salmeterol | 8.6 | High for β2-AR | [15] |
| Salbutamol | ~26 | Moderate for β2-AR | [16] |
| Isoproterenol | ~5 | Non-selective β-agonist | Often used as a positive control for maximal cAMP response.[16] |
This data is compiled from multiple sources and should be used as a general guide. Actual values will be specific to the experimental system.
V. Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, CHO, or A549 expressing β2-AR) in the appropriate culture vessel and media. Seed at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation: Culture cells overnight at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation (Optional but Recommended): On the day of the experiment, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. On the day of use, perform serial dilutions in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted this compound solutions to the cells. Include a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound treatment).
-
Incubation: Incubate the cells for the desired time period (determined by a time-course experiment) at 37°C.
-
Harvesting: After incubation, proceed with cell harvesting for the appropriate downstream assay (e.g., cell lysis for cAMP or Western blot, RNA extraction for qPCR).
Protocol 2: cAMP Accumulation Assay (HTRF Format)
-
Cell Plating: Seed a β2-AR expressing cell line (e.g., CHO-K1) into a 384-well assay plate at a predetermined optimal density (e.g., 1,500 cells/well) and incubate overnight.[3]
-
Agonist Preparation: Prepare serial dilutions of this compound in an assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[1][3]
-
Stimulation: Add the this compound dilutions to the cells and incubate at room temperature for 30-60 minutes to allow for cAMP production.[3]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody) according to the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
Protocol 3: β2-Adrenergic Receptor Gene Expression Analysis (qPCR)
-
RNA Isolation: Following this compound treatment, lyse the cells and isolate total RNA using a column-based kit or other preferred method.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, validated primers for the human β2-AR gene (ADRB2), a stable housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
qPCR Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative expression of the ADRB2 gene using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Protocol 4: PKA Phosphorylation Western Blot
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Normalization: To normalize for loading, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein or a housekeeping protein.
VI. Visualizations
Caption: Canonical Gs-protein signaling and desensitization pathway for this compound.
Caption: General experimental workflow for studying this compound effects in cell lines.
Caption: Troubleshooting decision tree for inconsistent cAMP assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pcrbio.com [pcrbio.com]
- 13. biotechrabbit | QPCR Troubleshooting - Technical Support - Support | leap and lead [biotechrabbit.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pa2online.org [pa2online.org]
Technical Support Center: Minimizing Off-Target Effects of Formoterol in Cardiac Cell Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Formoterol in cardiac cell models. The focus is on understanding and minimizing its off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in the context of cardiac cells?
A1: this compound is a potent and highly selective long-acting β2-adrenoceptor agonist.[1] Its primary on-target effect is the relaxation of airway smooth muscle, making it effective for treating asthma and COPD.[2] In cardiac cells, the β2-adrenergic receptors are also present, and their stimulation is considered an on-target effect, though it can have physiological consequences. The primary off-target effect in cardiac cells is the activation of β1-adrenergic receptors due to a loss of selectivity at higher concentrations.[1][3] This can lead to increased heart rate (chronotropy), contractility (inotropy), and potentially cardiac hypertrophy and other adverse effects.[3][4]
Q2: How can I differentiate between on-target β2-adrenergic effects and off-target β1-adrenergic effects of this compound in my cardiomyocyte culture?
A2: To distinguish between β1 and β2-adrenergic receptor-mediated effects, you can use selective antagonists. Pre-treatment of your cardiomyocyte culture with a selective β1-antagonist, such as CGP 20712A , will block the off-target effects of this compound. Conversely, using a selective β2-antagonist, like ICI 118,551 , will inhibit the on-target effects. By comparing the cellular response to this compound in the presence and absence of these antagonists, you can isolate and characterize the specific signaling pathways activated by each receptor subtype.
Q3: What are the typical concentrations of this compound to use to maintain β2-selectivity in vitro?
A3: this compound exhibits high selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1] To maintain this selectivity in in vitro cardiac cell models, it is crucial to use the lowest effective concentration. While the exact concentration can vary depending on the cell type and density, starting with a dose-response curve from low nanomolar (e.g., 0.1 nM) to micromolar concentrations is recommended. Off-target effects on β1-receptors are more likely to occur at higher concentrations (typically in the high nanomolar to micromolar range).
Q4: Can this compound induce apoptosis in cardiomyocytes?
A4: Yes, studies have shown that β-adrenergic stimulation can have dual roles in cardiomyocyte survival and death. While some studies suggest a protective role of β2-adrenergic receptor activation in mitigating apoptosis under certain stress conditions, excessive or prolonged β1-adrenergic stimulation is often associated with pro-apoptotic signaling.[5][6] If you observe apoptosis in your cultures, it could be an off-target effect of this compound, especially at higher concentrations.
Q5: Does this compound contribute to cardiac fibrosis?
A5: Chronic β-adrenergic stimulation is a known contributor to cardiac fibrosis. This process is primarily mediated by the activation of cardiac fibroblasts, leading to their differentiation into myofibroblasts and subsequent deposition of extracellular matrix proteins. While direct studies on this compound-induced fibrosis in cardiac cell co-culture models are limited, it is plausible that high concentrations of this compound, through off-target β1-receptor activation, could promote pro-fibrotic signaling.[7]
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected increase in cardiomyocyte beating rate at low this compound concentrations. | 1. High sensitivity of the cardiomyocyte cell line. 2. Even at low concentrations, some level of β1-receptor activation can occur, especially with prolonged exposure. | 1. Perform a detailed dose-response analysis starting from very low concentrations (e.g., picomolar range). 2. Use the selective β1-antagonist CGP 20712A to confirm if the effect is β1-receptor mediated. 3. Reduce the duration of this compound exposure. |
| Cardiomyocyte apoptosis or cell death observed after this compound treatment. | 1. this compound concentration is too high, leading to significant off-target β1-receptor activation and subsequent cardiotoxicity.[5] 2. The cell culture is under stress from other factors, and this compound is exacerbating this. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or LDH assay) across a range of this compound concentrations. 3. Confirm apoptosis using a TUNEL assay or caspase activity assay. 4. Ensure optimal cell culture conditions (media, confluency, etc.). |
| Inconsistent or paradoxical effects on cardiomyocyte contractility. | 1. Dual signaling pathways activated by β2-receptors in cardiomyocytes (Gs and Gi) can lead to complex responses. 2. Receptor desensitization or downregulation with prolonged exposure. 3. Off-target effects on ion channels. | 1. Use selective antagonists (CGP 20712A and ICI 118,551) to dissect the contributions of β1 and β2 receptors. 2. Vary the duration of this compound treatment to assess for desensitization. 3. Consider using techniques like patch-clamping to investigate effects on specific ion channels. |
| High variability in experimental replicates. | 1. Inconsistent cell plating density. 2. Variability in the differentiation efficiency of iPSC-derived cardiomyocytes. 3. Inaccurate drug dilutions. | 1. Ensure a homogenous single-cell suspension and consistent cell counting for plating. 2. Characterize the purity of your cardiomyocyte culture (e.g., by flow cytometry for cardiac troponin T). 3. Prepare fresh drug dilutions for each experiment and verify concentrations. |
Quantitative Data
Table 1: this compound Receptor Binding Affinities (pKi)
| Receptor Subtype | Human (pKi) | Reference |
| β1-Adrenergic Receptor | 6.25 ± 0.06 | [8] |
| β2-Adrenergic Receptor | 8.2 ± 0.09 | [8] |
| pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 2: this compound Functional Potency (EC50) in Different Assays
| Assay | Species/Cell Type | EC50 | On-Target/Off-Target | Reference |
| Bronchodilation (FEV1) | Human (Asthma) | Not specified, but potent effect at 12 µg | On-Target (β2) | [9] |
| Heart Rate Increase | Human (Healthy) | Dose-dependent increase, significant at >24 µg | Off-Target (β1) | [10] |
| Skeletal Muscle Hypertrophy | Rat | ED50: 1 µg/kg/day | On-Target (β2) | [4] |
| Cardiac Hypertrophy | Rat | ED50: >10 µg/kg/day | Off-Target (β1) | [4] |
Experimental Protocols
Protocol 1: Isolating β1- and β2-Adrenergic Receptor-Mediated Effects in iPSC-Derived Cardiomyocytes
Objective: To differentiate the specific cellular responses mediated by β1 and β2-adrenergic receptors upon this compound stimulation.
Materials:
-
iPSC-derived cardiomyocytes
-
This compound fumarate
-
CGP 20712A (selective β1-antagonist)
-
ICI 118,551 (selective β2-antagonist)
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., for cAMP measurement, calcium imaging, or gene expression analysis)
Methodology:
-
Cell Culture: Plate iPSC-derived cardiomyocytes at an appropriate density and allow them to form a spontaneously beating syncytium.
-
Antagonist Pre-treatment:
-
For isolating β2 effects, pre-incubate a set of wells with a saturating concentration of CGP 20712A (e.g., 100 nM) for 30 minutes.
-
For isolating β1 effects, pre-incubate another set of wells with a saturating concentration of ICI 118,551 (e.g., 50 nM) for 30 minutes.
-
Include a vehicle control group with no antagonist.
-
-
This compound Stimulation: Prepare a dose-response range of this compound (e.g., 0.1 nM to 10 µM). Add the different concentrations of this compound to the wells with and without the antagonists.
-
Incubation: Incubate the cells for the desired time period, depending on the endpoint being measured (e.g., 15 minutes for acute signaling events like cAMP production, or 24-48 hours for hypertrophic responses).
-
Endpoint Analysis: Perform the desired assay to measure the cellular response. This could include:
-
cAMP Assay: To measure the activation of adenylyl cyclase.
-
Calcium Imaging: To assess changes in intracellular calcium transients.
-
Impedance or Contractility Measurement: To quantify changes in beating rate and contractility.
-
Gene Expression Analysis (qPCR): To measure the expression of hypertrophy markers like NPPA and NPPB.
-
High-Content Imaging: To quantify changes in cell size and protein expression (e.g., α-actinin, BNP).
-
Protocol 2: Assessing this compound-Induced Cardiomyocyte Hypertrophy
Objective: To quantify the hypertrophic response of cardiomyocytes to this compound treatment.
Materials:
-
iPSC-derived cardiomyocytes or neonatal rat ventricular myocytes
-
This compound fumarate
-
Endothelin-1 (ET-1) as a positive control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a hypertrophy marker (e.g., anti-α-actinin or anti-BNP)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Methodology:
-
Cell Plating and Treatment: Plate cardiomyocytes in a multi-well plate suitable for imaging. After allowing the cells to recover and establish a network, treat them with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a positive control (e.g., 10 nM ET-1) for 48-72 hours. Include a vehicle-treated control group.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-α-actinin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify cell size (surface area) based on the α-actinin staining and the expression level of other hypertrophy markers.
-
Visualizations
Caption: this compound signaling in cardiomyocytes.
Caption: Workflow for dissecting this compound's off-target effects.
Caption: Troubleshooting logic for unexpected this compound responses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-content imaging and analysis of pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncardia.com [ncardia.com]
- 5. fda.report [fda.report]
- 6. researchgate.net [researchgate.net]
- 7. The β2-adrenergic receptor agonist this compound attenuates necrosis and apoptosis in the rat myocardium under experimental stress-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol Stability & Degradation in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of formoterol in aqueous solutions. It includes frequently asked questions, troubleshooting advice, quantitative stability data, detailed experimental protocols, and visual workflows to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in a neutral aqueous solution at room temperature?
This compound is known to be moisture-sensitive and its stability in aqueous solutions is a significant concern. In solution-based formulations, chemical degradation is more likely compared to suspension-based products. For this reason, many commercial this compound solutions require refrigerated storage (2-8°C) before use and have a limited shelf-life of around 3 months at room temperature once dispensed.[1] The stability is highly dependent on pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of the aqueous solution is a critical factor. This compound is susceptible to degradation in both acidic and alkaline conditions.[1][2][3] Studies on solution formulations for pressurized metered-dose inhalers (pMDIs) suggest that maintaining an apparent pH between 2.5 and 5.0 can enhance stability.[4] this compound's solubility also increases in highly acidic or basic conditions, which can influence degradation kinetics.[5]
Q3: What are the main degradation pathways for this compound?
This compound's chemical structure makes it prone to degradation.[6] The primary degradation pathways include:
-
Hydrolysis: Both acid and base-catalyzed hydrolysis can occur, leading to the formation of degradation products. This compound has been found to be highly sensitive to both acidic and alkaline degradation.[1]
-
Oxidation: The molecule is susceptible to oxidative degradation.[2][7]
-
Photodegradation: Exposure to light, particularly direct sunlight, can cause significant degradation.[1][8]
Q4: What are the common degradation products of this compound?
Forced degradation studies have identified several potential degradation products. One common degradant is the desformyl derivative, which can be formed under acidic conditions.[9] Another key degradant, referred to as "impurity A," has been observed under oxidative stress.[7] It is crucial to use a validated stability-indicating analytical method to separate and quantify this compound from its potential degradation products.[1][10]
Q5: Should I be concerned about the stereochemical stability of this compound in my experiments?
Yes, this compound has two chiral centers. Chiral inversion can occur at high temperatures, following first-order kinetics. This results in the reversible formation of diastereoisomers. However, at recommended refrigerated storage conditions (e.g., 5°C), the rate of interconversion is very low, and the stereochemical integrity is expected to be maintained throughout the typical shelf-life.[11]
Troubleshooting Guide
Problem 1: I am seeing rapid degradation of my this compound stock solution.
-
Question: What is the pH of your solution and how is it stored?
-
Answer: this compound is unstable at neutral to alkaline pH. Consider buffering your aqueous solution to a mildly acidic pH (e.g., pH 3-5) to improve stability.[4] Always store stock solutions in a refrigerator at 2-8°C and protect them from light by using amber vials or wrapping them in aluminum foil.[1]
-
-
Question: What solvent did you use?
-
Answer: While this compound is dissolved in an aqueous medium for many experiments, the presence of co-solvents can affect stability. If using buffers, ensure they are free of reactive species. Always use high-purity water and reagents.
-
Problem 2: My analytical results for this compound concentration are inconsistent.
-
Question: Is your analytical method validated as "stability-indicating"?
-
Answer: Inconsistent results may be due to the co-elution of degradation products with the parent this compound peak in your chromatogram. A stability-indicating method, typically a gradient RP-HPLC method, is essential to ensure you are accurately quantifying only the intact drug.[1][7][10] You must be able to resolve this compound from all potential degradants generated during forced degradation studies.
-
-
Question: How are you preparing your samples for analysis?
-
Answer: The stability of this compound in the analytical solution itself should be checked. Prepare samples in a diluent that ensures stability during the analytical run (e.g., a mixture of the mobile phase). Run a solution stability test by analyzing the same sample preparation over a period (e.g., up to 48 hours) to see if degradation is occurring in the vial.[2][12]
-
Problem 3: I am observing unexpected peaks in my chromatogram during a stability study.
-
Question: Have you performed a forced degradation study?
-
Answer: Unexpected peaks are likely degradation products. Performing a forced degradation study (exposing the drug to acid, base, peroxide, heat, and light) will help you tentatively identify the retention times of major degradants. This is a critical part of method development and validation for a stability-indicating assay.
-
-
Question: Are you using a photodiode array (PDA) detector?
-
Answer: A PDA detector can help determine if the new peak is related to this compound by comparing its UV spectrum to that of the parent drug. It can also be used to assess peak purity, which is crucial for confirming that your main this compound peak is free from co-eluting impurities.[7]
-
Quantitative Stability Data
The stability of this compound is often assessed through forced degradation studies, where the drug is exposed to harsh conditions to accelerate its decomposition. The tables below summarize results from such studies.
Table 1: Summary of this compound Fumarate Degradation in Combination with Glycopyrrolate (Data derived from a study on a combined formulation)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 2N HCl | 30 min | 60°C | 4.44% | [3] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 2.35% | [3] |
| Oxidative | Not Specified | Not Specified | Not Specified | 1.48% | [3] |
| Thermal | Dry Heat | Not Specified | Not Specified | 0.61% | [3] |
Table 2: Summary of this compound Fumarate Degradation in Combination with Budesonide (Data derived from a study on a combined formulation)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | 0.1M HCl | 15 min | 70°C | 18.8% | [2] |
| Alkaline Hydrolysis | 0.1M NaOH | 1 min | 70°C | 10.0% | [2] |
| Oxidative | 3% H₂O₂ | 60 min | 70°C | 4.5% | [2] |
| Photolytic | Sunlight | 2 hours | Ambient | 2.7% | [2] |
| Humidity | Not Specified | Not Specified | Not Specified | 0.0% | [2] |
Table 3: Aqueous Solubility of this compound Fumarate Dihydrate at Different pH (25°C)
| pH | Solubility (mg/mL) | Reference |
| 1 | ~1.6 | [5] |
| 3 | ~1.2 | [5] |
| 5 | ~1.1 | [5] |
| 7 | ~1.1 | [5] |
| 9 | ~1.3 | [5] |
| 11 | ~2.2 | [5] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound Analysis
This protocol outlines a general method for the quantitative analysis of this compound and its degradation products. This method should be fully validated according to ICH guidelines before use.
1. Materials and Reagents:
-
This compound Fumarate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (or other suitable buffer salt)
-
Orthophosphoric Acid (or other acid for pH adjustment)
-
High-purity water (e.g., Milli-Q)
2. Chromatographic Conditions (Example): [1][2][10]
-
HPLC System: A gradient-capable HPLC with a UV or PDA detector.
-
Column: Reversed-phase C8 or C18 column (e.g., Zorbax SB C8, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 0.2% v/v perchloric acid or a phosphate buffer adjusted to pH ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection Wavelength: 214 nm or 230 nm.
-
Injection Volume: 20 - 100 µL.
3. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Prepare the aqueous buffer and adjust the pH as required. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound Fumarate reference standard in a suitable diluent (e.g., a 50:50 mixture of water and methanol) to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration within the linear range of the method (e.g., 0.6 µg/mL).
-
Sample Preparation: Dilute the experimental aqueous solution containing this compound with the diluent to achieve an expected concentration similar to the working standard.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform at least five replicate injections of the working standard solution to check for system suitability (parameters like peak area reproducibility (%RSD), theoretical plates, and tailing factor).
-
Inject the sample solutions for analysis.
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the working standard.
Visualizations
Caption: this compound's β2-adrenergic receptor signaling pathway.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rjptonline.org [rjptonline.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. US7354913B2 - High storage stability inhalable compositions - Google Patents [patents.google.com]
- 7. RP-HPLC method for estimating this compound and budesonide. [wisdomlib.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination of Related Substances in this compound Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Formoterol-Induced Tachyphylaxis in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering formoterol-induced tachyphylaxis in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tachyphylaxis and why is it a concern in my long-term cell culture experiments?
A1: this compound-induced tachyphylaxis is the rapid development of tolerance to the effects of this compound, a long-acting β2-adrenergic receptor (β2AR) agonist. In long-term cell culture, continuous exposure to this compound can lead to a diminished cellular response, such as reduced cyclic AMP (cAMP) production or downstream signaling.[1][2][3] This is a critical issue as it can confound experimental results, leading to misinterpretation of the long-term efficacy and safety of β2-agonist compounds.
Q2: What are the primary molecular mechanisms responsible for this compound-induced tachyphylaxis?
A2: The primary mechanisms involve a process called receptor desensitization and downregulation.[1][4][5] This process includes:
-
Receptor Phosphorylation: Upon prolonged activation by this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR.[1][5][6]
-
β-arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[6][7][8]
-
Uncoupling from G-proteins: β-arrestin binding sterically hinders the interaction of the receptor with its cognate Gs protein, thereby blocking downstream adenylyl cyclase activation and cAMP production.[4][5]
-
Receptor Internalization: β-arrestin also acts as an adapter protein, facilitating the sequestration of the receptor from the plasma membrane into intracellular endosomes via clathrin-coated pits.[4][9]
-
Receptor Downregulation: With chronic agonist exposure, internalized receptors can be targeted for lysosomal degradation, leading to a net loss of total cellular receptors, a process known as downregulation.[10][11][12]
Q3: How can I experimentally quantify the extent of tachyphylaxis in my cell cultures?
A3: Several quantitative methods can be employed:
-
cAMP Accumulation Assays: This functional assay measures the production of the second messenger cAMP in response to this compound stimulation. A rightward shift in the concentration-response curve or a decrease in the maximal response (Emax) indicates desensitization.[13][14][15]
-
Radioligand Binding Assays: These assays use radiolabeled antagonists (e.g., [3H]CGP12177) to quantify the number of β2ARs on the cell surface and in total cell lysates.[10][16] A decrease in the total number of binding sites (Bmax) after prolonged this compound treatment is indicative of receptor downregulation.
-
Receptor Internalization Assays: Receptor internalization can be monitored by comparing the number of surface receptors to the total number of receptors using radioligand binding or by visualizing fluorescently-tagged receptors using microscopy.[9][16]
Q4: Are there ways to prevent or reverse this compound-induced tachyphylaxis in my cell culture model?
A4: Yes, several strategies can be explored:
-
Co-treatment with Corticosteroids: Glucocorticoids like budesonide or dexamethasone have been shown to reverse β2AR desensitization and upregulate receptor expression.[17][18]
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow for receptor resensitization and recycling back to the cell surface.[9][19]
-
Phosphodiesterase (PDE) Inhibitors: While not reversing receptor-level changes, PDE inhibitors like IBMX can potentiate the downstream cAMP signal by preventing its degradation.[13]
-
Investigating Novel Pathways: Research suggests that inhibiting certain microRNAs (e.g., let-7f) or signaling pathways like PI3K may offer novel approaches to reduce β2AR downregulation.[17][20]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Diminished or absent cAMP response to this compound after long-term culture. | Receptor desensitization and downregulation due to chronic agonist exposure. | 1. Confirm tachyphylaxis by performing a concentration-response curve and observing a rightward shift or decreased Emax. 2. Attempt to rescue the phenotype by co-treating with a corticosteroid (e.g., dexamethasone) for 24 hours.[17] 3. Consider an intermittent dosing regimen for this compound. |
| Variability in this compound response across different experimental replicates. | Inconsistent cell culture conditions or passage number affecting receptor expression. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Use cells within a narrow passage number range for all experiments. 3. Ensure consistent duration and concentration of this compound treatment. |
| Radioligand binding assay shows no change in total receptor number, but the functional response is decreased. | Receptor desensitization without significant downregulation. The receptors are present but uncoupled from G-proteins. | 1. This indicates early-stage tachyphylaxis. 2. Focus on assays that measure receptor function (e.g., cAMP assay) to characterize the desensitization. 3. Assess receptor phosphorylation or β-arrestin recruitment to confirm uncoupling. |
| Difficulty in detecting a significant decrease in surface receptor number after this compound treatment. | The rate of receptor recycling may be high, or the internalization is modest. | 1. Perform internalization assays at earlier time points (e.g., 15-60 minutes) after agonist addition.[9] 2. Use a saturating concentration of this compound to induce maximal internalization. 3. Ensure the assay is performed at 4°C to prevent receptor recycling during the measurement. |
Quantitative Data Summary
Table 1: Efficacy and Potency of various β2-Agonists
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Receptor Selectivity |
| Carmoterol | ~0.065 | ~90% | Over 100-fold for bronchial muscle vs. myocardial tissue |
| This compound | ~1 | 90% | High |
| Salmeterol | Potent | 38% | High |
| Salbutamol | Moderate | 47% | Moderate |
| Isoproterenol | Control | 100% | Non-selective β-agonist |
Data adapted from BenchChem Application Notes.[15] EC50 and Emax values can vary depending on the cell line and assay conditions.
Table 2: Effect of this compound Treatment on Bronchodilation
| Treatment | Emax (% Dilation) | Comment |
| This compound (acute) | 86 ± 4% | Effective bronchodilation. |
| This compound (overnight) | 47 ± 7% | Significant decrease in bronchodilation, indicating tachyphylaxis. |
| This compound (overnight) + Dexamethasone | 83 ± 13% | Dexamethasone rescued the desensitization. |
| This compound (overnight) + RV1729 (PI3K inhibitor) | 76 ± 12% | RV1729 reversed this compound-induced tachyphylaxis. |
Data from a study on human precision-cut lung slices (PCLS).[17]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol is for measuring intracellular cAMP levels as a functional readout of β2AR activation.
Materials:
-
β2AR-expressing cells (e.g., CHO-K1, HEK293, or HASM cells)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)
-
HTRF cAMP Assay Kit (e.g., from Cisbio)
-
384-well white assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Induction of Tachyphylaxis (if applicable):
-
Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours) in serum-free media.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound (or other agonists) in assay buffer containing a PDE inhibitor.
-
Wash the cells once with fresh serum-free media.
-
Add the agonist solutions to the cells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.[13]
-
-
cAMP Detection:
-
Add the HTRF assay reagents (cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.[13]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol 2: Radioligand Binding Assay for Receptor Number
This protocol is for quantifying total and cell surface β2ARs.
Materials:
-
Cultured cells expressing β2AR
-
Radiolabeled β2AR antagonist (e.g., [3H]CGP12177)
-
Unlabeled β-blocker (e.g., propranolol) for determining non-specific binding
-
Assay buffer (e.g., DMEM with 20 mM HEPES, pH 7.4)
-
Digitonin (for permeabilizing cells to measure total receptors)
-
Scintillation counter and vials
Procedure for Cell Surface Receptors:
-
Cell Culture:
-
Plate cells in 24-well plates and grow to confluency.
-
-
Agonist Treatment:
-
Treat cells with this compound for the desired time to induce downregulation.
-
-
Assay:
-
Place cells on ice and wash with ice-cold assay buffer.
-
Incubate cells with a saturating concentration of [3H]CGP12177 (e.g., 6 nM) in ice-cold assay buffer for 2-3 hours at 4°C to reach equilibrium.[9][10]
-
For non-specific binding, incubate a parallel set of wells with the radioligand plus a high concentration of propranolol (e.g., 3 µM).
-
Wash cells extensively with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Procedure for Total Receptors:
-
Follow the same procedure as for surface receptors, but include digitonin in the incubation buffer to permeabilize the cell membranes, allowing the radioligand to access intracellular receptors.[10]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in this compound-treated cells to control cells to determine the percentage of receptor internalization (loss of surface receptors) and downregulation (loss of total receptors).
Visualizations
Caption: β2-Adrenergic Receptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for HTRF cAMP Assay.
References
- 1. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis following regular use of this compound in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of β-arrestin coupling to this compound-bound β1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of β-arrestin coupling to this compound-bound β1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Recycling of β2-Adrenergic Receptors is Dependent on the Actin Cytoskeleton and Myosin Vb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Agonist-induced sorting of human beta2-adrenergic receptors to lysosomes during downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta(2)-adrenergic receptor down-regulation. Evidence for a pathway that does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ritms.rutgers.edu [ritms.rutgers.edu]
- 18. Systemic corticosteriod rapidly reverses bronchodilator subsensitivity induced by this compound in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequestration and recycling of beta 2-adrenergic receptors permit receptor resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Method to Reduce Beta2-Adrenergic Receptor Downregulation | Florida ExpertNet [expertnet.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for Validating Formoterol's Specific Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on designing and executing robust control experiments to validate the specific effects of Formoterol as a β2-adrenergic receptor (ADRB2) agonist.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the observed cellular response is mediated by the β2-adrenergic receptor?
A1: To confirm that this compound's effects are specifically mediated by the β2-adrenergic receptor (ADRB2), a combination of pharmacological and genetic approaches is recommended. The most common methods are:
-
Pharmacological Antagonism: Use a selective ADRB2 antagonist to block the effects of this compound. A rightward shift in the this compound concentration-response curve in the presence of the antagonist indicates competitive antagonism at the ADRB2.
-
Genetic Knockdown: Employ techniques like siRNA or shRNA to reduce the expression of the ADRB2 gene. A diminished response to this compound in cells with reduced ADRB2 expression strongly suggests on-target activity.
-
Receptor Expression in a Null System: Introduce the human ADRB2 gene into a cell line that does not endogenously express it. A gain-of-function response to this compound in the transfected cells, which is absent in the non-transfected cells, confirms the role of ADRB2.
Q2: What is a suitable selective antagonist for blocking this compound's action on the β2-adrenergic receptor, and at what concentration should it be used?
A2: ICI 118,551 is a highly selective antagonist for the β2-adrenergic receptor and is an excellent tool for these experiments.[1][2] It has a much higher affinity for the β2-adrenoceptor compared to the β1 or β3 subtypes.[1] The concentration of ICI 118,551 to be used will depend on the specific assay and the concentration of this compound. A good starting point is to use a concentration of ICI 118,551 that is at least 10-fold higher than its Ki (inhibition constant) for the ADRB2 to ensure adequate receptor blockade. For instance, if the Ki of ICI 118,551 is 1 nM, a concentration of 10-100 nM would be appropriate for initial experiments. It is always recommended to perform a concentration-response curve for the antagonist to determine the optimal concentration for your specific experimental conditions.
Q3: this compound is a racemic mixture. How do I control for the effects of the different enantiomers?
A3: this compound is typically used as a 1:1 racemic mixture of its (R,R)- and (S,S)-enantiomers.[3] The pharmacological activity, particularly bronchodilation, resides almost exclusively in the (R,R)-enantiomer.[4][5] The (S,S)-enantiomer is considered pharmacologically inert or significantly less potent.[3][5][6]
To control for enantiomer-specific effects, you should:
-
Compare the activity of racemic this compound with the purified (R,R)-Formoterol enantiomer. The potency should be approximately doubled with the pure (R,R)-enantiomer if the (S,S)-enantiomer is inactive.
-
Test the (S,S)-enantiomer alone to confirm its lack of activity at the concentrations where (R,R)-Formoterol is active.
This will validate that the observed effects are due to the active (R,R)-enantiomer's interaction with the target receptor.
Q4: How can I assess potential off-target effects of this compound?
A4: While this compound is highly selective for the β2-adrenergic receptor, it's crucial to evaluate potential off-target effects, especially at higher concentrations.[7][8]
-
Receptor Profiling: Screen this compound against a panel of other G-protein coupled receptors (GPCRs), particularly other adrenergic receptor subtypes (β1, β3, α-adrenergic receptors) and other related receptors. This can be done using commercially available services that offer binding or functional assays for a wide range of receptors.
-
Phenotypic Assays in Null Cells: Use a cell line that lacks the β2-adrenergic receptor. Any response observed in these cells upon this compound treatment would indicate an off-target effect.
-
Systemic Effect Evaluation: In in vivo studies, monitor for effects not typically associated with β2-adrenergic agonism, such as significant changes in heart rate (a β1-adrenergic effect) or metabolic parameters.[9]
Troubleshooting Guides
Issue 1: High background signal in my cAMP functional assay.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines, especially those overexpressing the receptor, can exhibit high basal signaling. Try reducing the number of cells seeded per well or using a cell line with a lower, more physiological level of receptor expression. The use of an inverse agonist in control wells can also help quantify and subtract this basal activity. |
| Reagent Issues | Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active and used at the correct concentration to prevent cAMP degradation. Prepare fresh agonist dilutions for each experiment. |
| Cell Health | Poor cell health can lead to aberrant signaling. Ensure cells are healthy, within a low passage number, and free from contamination. Perform a cell viability assay if in doubt. |
Issue 2: My selective antagonist (ICI 118,551) is not blocking the this compound-induced response.
| Potential Cause | Troubleshooting Step |
| Insufficient Antagonist Concentration | The concentration of the antagonist may be too low to effectively compete with this compound. Perform a full antagonist concentration-response curve to determine its IC50. Ensure the pre-incubation time with the antagonist is sufficient to allow it to bind to the receptor before adding this compound. |
| Off-Target Effect of this compound | At high concentrations, this compound might be acting through a different receptor that is not blocked by ICI 118,551. Test a lower concentration of this compound. Run a control experiment using a different ADRB2 agonist to see if the antagonist is effective against it. |
| Inactive Antagonist | Verify the integrity and activity of your ICI 118,551 stock. If possible, test it in a different assay system where its activity is well-characterized. |
Issue 3: Inconsistent results in my ADRB2 siRNA knockdown experiment.
| Potential Cause | Troubleshooting Step |
| Inefficient Knockdown | Optimize the siRNA transfection protocol (siRNA concentration, transfection reagent, incubation time). Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels. A knockdown of >70% is generally considered effective. |
| Off-Target Effects of siRNA | Use a non-targeting or scrambled siRNA as a negative control to ensure the observed effects are not due to the transfection process or non-specific effects of the siRNA.[10] Consider using a pool of multiple siRNAs targeting different regions of the ADRB2 mRNA to reduce off-target effects. |
| Cellular Compensation | Prolonged knockdown can sometimes lead to compensatory changes in other signaling pathways. Perform time-course experiments to assess the this compound response at earlier time points post-transfection (e.g., 24, 48, and 72 hours). |
Data Presentation
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of this compound and Related Compounds at β-Adrenergic Receptors.
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) for cAMP accumulation | Reference(s) |
| (R,R)-Formoterol | Human β2 | 2.9 | ~1 | [11][12] |
| (S,S)-Formoterol | Human β2 | >1000 | >1000 | [5][6] |
| Racemic this compound | Human β2 | 1.05 - 1.34 | ~1 | [13][14] |
| Salbutamol | Human β2 | - | Moderate | [12] |
| ICI 118,551 | Human β2 | ~0.5 - 1.5 | - (Antagonist) | [2] |
| This compound | Human β1 | ~560 | - | [7] |
Note: Ki and EC50 values can vary depending on the experimental conditions (e.g., cell type, radioligand used, assay buffer). The data presented here are representative values from the literature.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]ICYP) or [³H]-CGP12177.
-
Unlabeled competitor: this compound (racemic, (R,R)-, or (S,S)-enantiomers).
-
Non-specific binding control: 1 µM Propranolol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes using differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine a fixed amount of cell membranes, a fixed concentration of radioligand (typically at its Kd), and serial dilutions of this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This assay measures the functional potency (EC50) of this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP) following receptor activation.
Materials:
-
A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1).
-
This compound (and other agonists/antagonists).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight.
-
Agonist Stimulation: Replace the culture medium with assay buffer containing a PDE inhibitor. Add serial dilutions of this compound to the wells.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).
Protocol 3: siRNA-mediated Knockdown of ADRB2
This protocol describes a general procedure for reducing the expression of the ADRB2 gene to validate the on-target effects of this compound.
Materials:
-
Cell line for transfection (e.g., HEK293, A549).
-
siRNA targeting the human ADRB2 gene.
-
Non-targeting (scrambled) siRNA control.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Culture medium with and without antibiotics.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the ADRB2 siRNA or non-targeting siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for protein levels).
-
Functional Assay: Use the remaining cells to perform a functional assay (e.g., cAMP assay) with this compound to assess the impact of ADRB2 knockdown on the cellular response.
Visualizations
References
- 1. ICI-118,551 - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Comparison of the anti-bronchoconstrictor activities of inhaled this compound, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the enantiomers of this compound on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The extrapulmonary effects of increasing doses of this compound in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pa2online.org [pa2online.org]
- 14. High affinity [3H]this compound binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Formoterol and Salmeterol: Potency and Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct in vitro pharmacological profiles of formoterol and salmeterol, two prominent long-acting β2-adrenergic agonists (LABAs). This document provides a detailed comparison of their potency and efficacy, supported by experimental data, methodologies, and visual representations of the underlying molecular mechanisms.
This compound and salmeterol are cornerstone therapies in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic efficacy stems from their ability to activate β2-adrenergic receptors in the airway smooth muscle, leading to prolonged bronchodilation. While both are classified as LABAs, they exhibit notable differences in their in vitro pharmacological characteristics, which are crucial for understanding their clinical performance and for the development of future respiratory therapeutics.
Quantitative Comparison of In Vitro Potency and Efficacy
The following tables summarize the key in vitro pharmacological parameters for this compound and salmeterol, derived from various studies. These parameters provide a quantitative measure of their ability to bind to and activate the β2-adrenergic receptor.
| Parameter | This compound | Salmeterol | Reference Tissue/System | Significance |
| Potency (pD2) | 8.9 ± 0.03 | 9.2 ± 0.03 | Guinea Pig Tracheal Spirals | Indicates the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pD2 values signify greater potency. In this study, salmeterol and this compound were found to be equipotent.[1] |
| Efficacy (Emax) | 86 ± 5% | 62 ± 3% | Guinea Pig Tracheal Spirals | Represents the maximum response achievable by an agonist. This compound demonstrates higher intrinsic efficacy, acting as a fuller agonist compared to salmeterol, which acts as a partial agonist.[1][2][3][4][5][6] |
| Binding Affinity (pKi) | 8.2 ± 0.09 (β2) | 8.3 ± 0.04 (β2) | Lung Membranes | Measures the affinity of the drug for the β2-adrenergic receptor. Both drugs exhibit high and similar affinity for the β2 receptor.[1] |
| High-Affinity State Binding (pKh) | 9.6 ± 0.4 | 10.4 ± 0.7 | Bronchial Membranes | Reflects the binding to the high-affinity, G-protein coupled state of the receptor.[1] |
| Percentage of High-Affinity Sites | 57 ± 6% | 28 ± 4% | Bronchial Membranes | This compound induces a higher percentage of the β2-receptors into a high-affinity state, which correlates with its higher efficacy.[1] |
Experimental Protocols
The data presented above are derived from established in vitro experimental protocols designed to characterize the interaction of ligands with G-protein coupled receptors. Below are detailed methodologies for the key experiments cited.
Functional Assay: Organ Bath Studies with Guinea Pig Tracheal Spirals
This assay assesses the functional potency and efficacy of the agonists by measuring their ability to relax pre-contracted airway smooth muscle.
-
Tissue Preparation: Guinea pig tracheas are excised and prepared as spiral strips. These strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction: The tracheal spirals are subjected to a maximal contraction induced by an agent such as histamine (100 μM).[1]
-
Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or salmeterol to the organ bath.
-
Data Analysis: The relaxation of the tracheal spirals is measured and expressed as a percentage of the maximal relaxation induced by a standard relaxant like aminophylline. The pD2 (-log EC50) and Emax values are then calculated from the concentration-response curves.
Radioligand Binding Assays
These assays are used to determine the binding affinity of the drugs for the β2-adrenergic receptor.
-
Membrane Preparation: Membranes are prepared from tissues rich in β2-adrenergic receptors, such as lung tissue.[1]
-
Assay Conditions: The membranes are incubated with a radiolabeled ligand that specifically binds to β2-adrenergic receptors, such as [125I]iodocyanopindolol.
-
Competition Binding: To determine the affinity of this compound and salmeterol, competition binding experiments are performed. This involves incubating the membranes with the radioligand and increasing concentrations of the unlabeled drug (this compound or salmeterol).
-
Data Analysis: The amount of radioligand bound to the receptors is measured. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
cAMP Accumulation Assay
This assay measures the functional consequence of β2-adrenergic receptor activation, which is the production of the second messenger cyclic adenosine monophosphate (cAMP).
-
Cell Culture: A cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) is used.[7]
-
Assay Protocol: The cells are incubated with increasing concentrations of this compound or salmeterol.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[8]
-
Data Analysis: Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) for cAMP production.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical β2-adrenergic receptor signaling cascade.
Caption: Workflow for in vitro comparison of this compound and salmeterol.
Discussion
The in vitro data consistently demonstrate that while both this compound and salmeterol are potent β2-adrenergic receptor agonists, this compound exhibits a higher intrinsic efficacy. This suggests that this compound is capable of producing a greater maximal response at the receptor level compared to salmeterol, which behaves as a partial agonist.[1][2][3][4][5][6] The higher percentage of high-affinity state receptor binding induced by this compound likely contributes to this greater efficacy.[1]
These fundamental pharmacological differences are important for researchers in the field of respiratory drug development. A deeper understanding of the structure-activity relationships and the molecular interactions with the β2-adrenergic receptor can guide the design of novel LABAs with optimized potency, efficacy, and duration of action. The experimental protocols outlined provide a basis for the continued investigation and characterization of new chemical entities targeting the β2-adrenergic receptor.
References
- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the relative efficacy of this compound and salmeterol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Studies on the interaction between this compound and salmeterol in guinea-pig trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synergistic Anti-Inflammatory Effects of Formoterol and Budesonide: A Comparative Guide
The combination of formoterol, a long-acting β2-agonist (LABA), and budesonide, an inhaled corticosteroid (ICS), is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] This guide provides a detailed comparison of their synergistic effects on key inflammatory markers, supported by experimental data. The enhanced efficacy of this combination therapy stems from their complementary and synergistic actions at the molecular level, targeting both bronchoconstriction and underlying airway inflammation.[2][4][5]
Data Presentation: Impact on Inflammatory Mediators
The synergistic or additive anti-inflammatory effects of this compound and budesonide have been demonstrated across various in vitro and in vivo models. The following tables summarize the quantitative data on the inhibition of key inflammatory markers.
Table 1: Effect on Cytokines and Chemokines
| Inflammatory Marker | Experimental Model | Treatment Effect | Reference |
| GM-CSF | IL-1β-stimulated human lung fibroblasts | Additive inhibition with this compound (≥10⁻⁹ M) and Budesonide. | [6] |
| TNF-α-stimulated human bronchial epithelial cells | Combination of Budesonide and this compound reduced levels by ~75%. | [7] | |
| IL-6 | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | This compound significantly increased the inhibitory effect of Budesonide. | [8] |
| Rhinovirus-infected bronchial epithelial cells | Enhanced suppression of mRNA levels with combination treatment. | [9] | |
| IL-8 (CXCL8) | Rhinovirus-infected bronchial epithelial cells | Additive or synergistic suppression with the combination. | [9] |
| LPS-stimulated PBMCs | This compound significantly enhanced Budesonide's inhibitory effect. | [8] | |
| IP-10 (CXCL10) | Rhinovirus-infected bronchial epithelial cells | Additive or synergistic suppression with the combination. | [9] |
| Rhinovirus-stimulated PBMCs | Combination inhibited production in cells from both healthy and asthmatic donors. | [10] | |
| CCL5 (RANTES) | Rhinovirus-infected bronchial epithelial cells | Additive or synergistic suppression with the combination; enhanced mRNA suppression. | [9] |
| TNF-α | LPS-stimulated PBMCs | This compound significantly increased the inhibitory effect of Budesonide. | [8] |
| Bronchial biopsies from asthmatics | Budesonide treatment significantly decreased the number of submucosal cells staining for TNF-α. | [11][12] | |
| IFNα | Rhinovirus-stimulated PBMCs | Combination of Budesonide and this compound inhibited production. | [10][13] |
Table 2: Effect on Adhesion Molecules and Other Inflammatory Markers
| Inflammatory Marker | Experimental Model | Treatment Effect | Reference |
| ICAM-1 | IL-1β-stimulated human lung fibroblasts | Additive inhibition with this compound (≥10⁻⁹ M) and Budesonide. | [6] |
| Rhinovirus-infected human tracheal epithelial cells | Additive effect on reducing ICAM-1 expression with the combination. | [14] | |
| VCAM-1 | IL-1β-stimulated human lung fibroblasts | Additive inhibition with this compound (≥10⁻⁹ M) and Budesonide. | [6] |
| Bronchial biopsies from asthmatics | Budesonide treatment significantly decreased VCAM-1 expression in the endothelium. | [11][12] | |
| Eosinophils | Bronchial biopsies from asthmatics | Both Budesonide and this compound significantly decreased submucosal eosinophils. | [11] |
| Exhaled Nitric Oxide (NO) | Asthmatic Adults | Significant reduction with Budesonide alone or in combination with this compound, but not with this compound alone. | [15] |
| Serum Eosinophilic Cationic Protein (ECP) | Asthmatic Adults | Significant reduction with Budesonide alone or in combination with this compound, but not with this compound alone. | [15] |
Key Signaling Pathways and Mechanisms
The synergistic anti-inflammatory effects of Budesonide and this compound are mediated through interactions at multiple levels of the inflammatory cascade.
Glucocorticoid Receptor (GR) Nuclear Translocation
Budesonide, as a corticosteroid, exerts its anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRs).[16][17] This complex then translocates to the nucleus to regulate gene expression.[16][17][18] this compound has been shown to enhance the nuclear translocation of the GR, thereby amplifying the anti-inflammatory signal of Budesonide.[16] This is a key mechanism for their synergistic interaction.
Inhibition of Pro-inflammatory Transcription Factors
A central mechanism of anti-inflammatory action for corticosteroids is the inhibition of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[12][19] Budesonide has been shown to reduce the number of submucosal cells expressing total NF-κB.[11][12] Studies also indicate that the combination of Budesonide and this compound can additively reduce the activation of the NF-κB p65 subunit.[14]
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo studies. Below are representative methodologies employed in this research.
In Vitro Cell Culture Models
-
Cell Types:
-
Human Bronchial Epithelial Cells (BEAS-2B or primary NHBE): Used to model the airway epithelium's response to inflammatory stimuli like rhinovirus (RV) infection or cytokines (e.g., TNF-α).[7][9]
-
Human Lung Fibroblasts (HFL-1): Employed to study the role of structural cells in airway inflammation and their response to stimuli like IL-1β.[6]
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy and asthmatic donors to investigate systemic immune responses to stimuli such as lipopolysaccharide (LPS) or RV.[8][10][13]
-
-
General Protocol:
-
Cell Culture: Cells are cultured to an appropriate confluency in standard culture media.
-
Pre-incubation: Cells are pre-incubated with Budesonide, this compound, or the combination at clinically relevant concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁶ M) for a specified period (e.g., 1-2 hours).[6][9]
-
Inflammatory Stimulation: The cultures are then exposed to an inflammatory stimulus, such as:
-
Incubation: The cells are incubated for a period of 8 to 24 hours post-stimulation.[6][10]
-
Sample Collection: Supernatants are collected for protein analysis, and cell lysates are prepared for RNA or protein expression analysis.
-
Analysis:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of secreted cytokines and chemokines (e.g., GM-CSF, IL-6, IL-8, IP-10).[7][9]
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes.[9][10]
-
Cell Surface ELISA: To measure the expression of adhesion molecules like ICAM-1 and VCAM-1.[6]
-
-
In Vivo and Clinical Studies
-
Model: Randomized, double-blind, placebo-controlled crossover studies in patients with persistent asthma.[11][15]
-
Protocol:
-
Washout Period: A 1- to 4-week placebo washout period.[15][20]
-
Treatment Phase: Patients receive treatment with this compound alone, Budesonide alone, the combination, or placebo for a period of several weeks (e.g., 8-9 weeks).[11][20]
-
Measurements:
-
Bronchial Biopsies: Taken before and after treatment to assess inflammatory cell infiltration (e.g., eosinophils) and expression of inflammatory markers (e.g., NF-κB, cytokines, adhesion molecules) via immunohistochemistry.[11][12]
-
Surrogate Markers: Measurement of exhaled nitric oxide (NO) and serum eosinophilic cationic protein (ECP).[15]
-
Pulmonary Function Tests: Spirometry and peak expiratory flow measurements.[15][21]
-
-
Conclusion
The combination of this compound and Budesonide demonstrates clear synergistic and additive effects on a wide range of inflammatory markers. This enhanced anti-inflammatory activity, driven by mechanisms such as improved glucocorticoid receptor nuclear translocation and more effective suppression of pro-inflammatory pathways like NF-κB, provides a strong molecular basis for the superior clinical efficacy of combination therapy in controlling airway inflammation in asthma and COPD.[2][5] These findings underscore the rationale for using this compound and Budesonide in a single inhaler to achieve better disease control.[2]
References
- 1. Budesonide and this compound (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Advances in asthma and COPD treatment: combination therapy with inhaled corticosteroids and long-acting beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Budesonide and this compound Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 4. [Recent results of clinical studies of synergistic treatment in obstructive respiratory tract diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide–this compound (inhalation powder) in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive anti-inflammatory effect of this compound and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast beneficial systemic anti-inflammatory effects of inhaled budesonide and this compound on circulating lymphocytes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide and this compound inhibit inflammatory mediator production by bronchial epithelial cells infected with rhinovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Budesonide and this compound Reduce Early Innate Anti-Viral Immune Responses In Vitro | PLOS One [journals.plos.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Effects of budesonide and this compound on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Budesonide and this compound reduce early innate anti-viral immune responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and budesonide inhibit rhinovirus infection and cytokine production in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of once-daily this compound and budesonide given alone or in combination on surrogate inflammatory markers in asthmatic adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucocorticoid receptor nuclear translocation in airway cells after inhaled combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mcb.uconn.edu [mcb.uconn.edu]
- 18. Impaired Nuclear Translocation of the Glucocorticoid Receptor in Corticosteroid-Insensitive Airway Smooth Muscle in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. atsjournals.org [atsjournals.org]
- 21. Inflammatory and functional effects of increasing asthma treatment with this compound or double dose budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Formoterol and Indacaterel for Bronchodilation in Respiratory Disease
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and clinical trial methodologies of two key long-acting beta-agonists.
This guide provides a detailed comparative analysis of Formoterol and Indacaterol, two prominent long-acting beta-agonists (LABAs) utilized in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their bronchodilatory effects supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound, a well-established twice-daily LABA, and Indacaterol, a newer once-daily ultra-LABA, are both effective bronchodilators that act via stimulation of the beta-2 adrenergic receptors. Clinical studies consistently demonstrate that while both drugs exhibit a rapid onset of action, Indacaterol provides a longer duration of bronchodilation, supporting its once-daily dosing regimen. This guide will delve into the quantitative differences in their efficacy, outline the typical experimental protocols used to evaluate these agents, and illustrate their shared signaling pathway and a representative clinical trial workflow.
Comparative Efficacy: Quantitative Data
The following tables summarize the key performance indicators of this compound and Indacaterol based on data from comparative clinical trials.
Table 1: Onset and Duration of Action
| Parameter | This compound | Indacaterol | Citation |
| Onset of Action | ~5 minutes | ~5 minutes | [1][2] |
| Time to Peak Effect (FEV1) | Variable, typically within 1-3 hours | ~3 hours | [2] |
| Duration of Action | ~12 hours | ≥ 24 hours | [1][2] |
Table 2: Comparative Bronchodilatory Effect (Change in FEV1)
| Time Point | This compound (12 µg twice daily) - Change from Baseline (mL) | Indacaterol (150/300 µg once daily) - Change from Baseline (mL) | Key Findings | Citation |
| 5 minutes post-dose | Similar to Indacaterol (~140 mL) | ~110-130 mL greater than placebo | Both have a rapid onset of action. | [2] |
| 8 hours post-dose | Significant bronchodilation maintained | Greater effect on FEV1 compared to this compound. | Indacaterol shows sustained and superior bronchodilation at this time point. | [3] |
| 12 hours post-dose (Trough for this compound) | Trough FEV1 improvement of ~70 mL vs. placebo at 12 weeks. | Maintained significant bronchodilation. | Indacaterol provides superior trough FEV1 compared to this compound. | [4] |
| 24 hours post-dose (Trough for Indacaterol) | Effect diminishes significantly | Trough FEV1 improvement of ~170 mL vs. placebo at 12 weeks. | Indacaterol demonstrates a true 24-hour duration of action. | [5] |
| Peak Effect | Similar peak effects on FEV1 compared to Indacaterol. | Similar peak effects on FEV1 compared to this compound. | Both drugs achieve comparable maximal bronchodilation. | [3] |
| Inspiratory Capacity (IC) | Increase of ~23% from pre-dose. | Greater increase of ~31% from pre-dose. | Indacaterol has a more pronounced effect on reducing hyperinflation. | [3] |
Experimental Protocols
The data presented above are derived from randomized, double-blind, placebo-controlled clinical trials. A typical experimental protocol for comparing this compound and Indacaterol is outlined below.
Representative Experimental Protocol: A 12-Week, Randomized, Double-Blind, Double-Dummy, Placebo-Controlled Trial
-
Objective: To compare the efficacy and safety of once-daily Indacaterol with twice-daily this compound and placebo in patients with moderate-to-severe COPD.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 40 years or older, with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator Forced Expiratory Volume in one second (FEV1) of less than 80% and greater than or equal to 30% of the predicted normal value, and an FEV1/FVC ratio of less than 0.70.[5][6]
-
Exclusion Criteria: A primary diagnosis of asthma, a recent history of respiratory tract infection or COPD exacerbation, and significant cardiovascular comorbidities.[6]
-
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group design. Patients are randomized to one of three treatment arms:
-
Indacaterol (e.g., 150 µg or 300 µg) administered once daily via a single-dose dry powder inhaler, with a matching placebo for this compound administered twice daily.
-
This compound (e.g., 12 µg) administered twice daily via a metered-dose or dry powder inhaler, with a matching placebo for Indacaterol administered once daily.
-
Placebo administered once and twice daily to match the active treatment arms.
-
-
Dosing Regimen:
-
Indacaterol: One inhalation of the assigned dose once daily in the morning.
-
This compound: One inhalation of the assigned dose twice daily, approximately 12 hours apart (morning and evening).
-
Placebo: Administered to match the dosing schedule of the active comparators.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Trough FEV1 at week 12, defined as the FEV1 measurement taken 24 hours after the previous day's morning dose of Indacaterol/placebo and 12 hours after the previous evening's dose of this compound/placebo.[5]
-
Secondary Endpoints:
-
Serial spirometry measurements (FEV1) at various time points post-dose on day 1 and at subsequent visits (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Peak Expiratory Flow (PEF) measurements.
-
Patient-reported outcomes such as the Transition Dyspnea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ).[5]
-
Use of rescue medication (e.g., short-acting beta-agonists).
-
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study period.
Mandatory Visualizations
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
Both this compound and Indacaterol exert their bronchodilatory effects by acting as agonists at the beta-2 adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways. The binding of these agonists initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and Indacaterol.
Caption: A typical clinical trial workflow for comparing inhaled bronchodilators.
Conclusion
Both this compound and Indacaterol are effective beta-2 adrenergic agonists that provide significant bronchodilation for patients with obstructive airway diseases. The primary distinction lies in their duration of action, with Indacaterol's 24-hour profile allowing for a more convenient once-daily dosing regimen compared to the twice-daily administration of this compound. Clinical data suggests that Indacaterol provides superior sustained bronchodilation over a 24-hour period and may have a greater impact on reducing lung hyperinflation. The choice between these agents in a clinical or developmental setting will depend on the specific therapeutic goals, patient characteristics, and desired dosing frequency. This guide provides the foundational data and methodological context to support informed decision-making in respiratory drug research and development.
References
- 1. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bronchodilator effects of indacaterol and this compound in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a new once-daily long-acting inhaled beta2-agonist indacaterol versus twice-daily this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of indacaterol 150 μg and 300 μg versus fixed-dose combinations of this compound + budesonide or salmeterol + fluticasone for the treatment of chronic obstructive pulmonary disease – a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Formoterol in a Murine Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Formoterol in a murine model of allergic asthma induced by ovalbumin (OVA). The data presented is intended to assist researchers in evaluating this compound's performance against alternative treatments and to provide detailed experimental protocols for replication and further investigation.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of T-helper type 2 (Th2) cytokines, including interleukin-4 (IL-4), IL-5, and IL-13. Murine models of allergic asthma, frequently induced by sensitization and challenge with ovalbumin (OVA), are crucial tools for evaluating the efficacy of novel therapeutics.
This compound, a long-acting β2-adrenergic agonist (LABA), is a well-established bronchodilator used in the treatment of asthma. While its primary mechanism of action is the relaxation of airway smooth muscle, its potential anti-inflammatory properties have been a subject of investigation. This guide objectively compares the anti-inflammatory effects of this compound with other alternatives, supported by experimental data from murine models.
Comparative Analysis of Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in several preclinical studies. A key study by Wyss et al. (2007) investigated the effects of intranasally administered this compound on inflammatory cell influx into the bronchoalveolar lavage fluid (BALF) of OVA-sensitized and -challenged mice. The results are summarized below in comparison to the corticosteroid Mometasone.
Effects on Inflammatory Cell Infiltration in BALF
The following table summarizes the effects of this compound and Mometasone on the number of eosinophils, neutrophils, lymphocytes, and macrophages in the BALF of OVA-challenged mice.
| Treatment Group | Dose (µg/kg) | Eosinophils (x10⁴/ml) | Neutrophils (x10⁴/ml) | Lymphocytes (x10⁴/ml) | Macrophages (x10⁴/ml) |
| Vehicle (PBS) | - | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 4.1 ± 0.3 |
| OVA Control | - | 15.3 ± 2.1 | 5.8 ± 1.1 | 1.5 ± 0.3 | 6.2 ± 0.5 |
| This compound | 1 | 14.8 ± 2.5 | 5.5 ± 1.3 | 1.4 ± 0.3 | 6.0 ± 0.6 |
| 5 | 13.5 ± 2.2 | 4.9 ± 1.0 | 1.3 ± 0.2 | 5.8 ± 0.5 | |
| 15 | 12.1 ± 1.9 | 4.2 ± 0.8 | 1.1 ± 0.2 | 5.5 ± 0.4 | |
| Mometasone | 10 | 10.5 ± 1.8 | 4.1 ± 0.9 | 1.0 ± 0.2 | 5.4 ± 0.5 |
| 100 | 5.2 ± 1.1 | 2.8 ± 0.6 | 0.6 ± 0.1 | 4.8 ± 0.4 | |
| 300 | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.3 ± 0.1 | 4.3 ± 0.3 |
*p < 0.05 compared to OVA Control. Data adapted from Wyss et al., 2007.[1]
As shown in the table, this compound alone demonstrated a dose-dependent trend in reducing inflammatory cell counts, although these effects were not statistically significant in this particular study. In contrast, the corticosteroid Mometasone significantly reduced the influx of eosinophils, neutrophils, and lymphocytes at higher doses.[1] This suggests that while this compound may possess some mild anti-inflammatory activity, its effects are less pronounced than those of a potent corticosteroid.
It is important to note that other studies present conflicting evidence. For instance, a study using a severe asthma model induced by Aspergillus fumigatus found that this compound's primary role is as a potent bronchodilator with no significant anti-inflammatory effects.[2][3] This highlights that the anti-inflammatory potential of this compound may be dependent on the specific inflammatory stimuli and the severity of the asthma model.
Effects on Th2 Cytokines in BALF
A study by Patil et al. (2004) investigated the effects of the different enantiomers of this compound on IL-4 levels in the BALF of OVA-challenged mice. Racemic this compound is a mixture of (R,R)- and (S,S)-enantiomers.
| Treatment Group | IL-4 (pg/ml) |
| OVA Control | 150 ± 20 |
| (R,R)-Formoterol | 145 ± 18 |
| (S,S)-Formoterol | 250 ± 30* |
*p < 0.05 compared to OVA Control. Data adapted from Patil et al., 2004.[4]
Interestingly, this study found that the (S,S)-enantiomer of this compound significantly increased IL-4 levels, suggesting a potential pro-inflammatory effect of this specific isomer. The active (R,R)-enantiomer had no significant effect on IL-4 levels.[4] This underscores the complexity of this compound's immunomodulatory actions and warrants further investigation into the effects of the racemic mixture and its individual enantiomers on a broader range of Th2 cytokines.
Experimental Protocols
Murine Model of Allergic Asthma (Ovalbumin-Induced)
This protocol is based on the methodology described by Wyss et al. (2007).[1]
1. Sensitization:
-
On days 0 and 7, BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 0.2 ml of phosphate-buffered saline (PBS).
2. Allergen Challenge:
-
From day 14 to day 20, mice are challenged daily for 20 minutes with an aerosolized solution of 1% OVA in PBS using a nebulizer.
-
A final allergen challenge is given on day 21.
3. Treatment Administration:
-
This compound, Mometasone, or vehicle (e.g., saline) is administered intranasally at the specified doses one hour after the final allergen challenge.
4. Readout Collection:
-
24 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar lavage (BAL) is performed by instilling and retrieving PBS into the lungs to collect BALF.
-
The BALF is then centrifuged, and the cell pellet is resuspended for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
The supernatant of the BALF can be stored for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.
Signaling Pathways
This compound's primary mechanism of action is through the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent bronchodilation. However, its potential anti-inflammatory effects may be mediated through additional pathways.
The activation of Protein Kinase A (PKA) by cAMP can lead to the inhibition of inflammatory cells, such as mast cells and eosinophils. This may occur through the phosphorylation of various intracellular proteins that regulate cellular activation and mediator release. However, the in vivo relevance of these anti-inflammatory effects of this compound monotherapy remains a subject of further research, with current evidence suggesting they are modest compared to corticosteroids.
Conclusion
The available evidence from murine models of OVA-induced allergic asthma suggests that this compound, when used as a monotherapy, has limited anti-inflammatory effects compared to corticosteroids. While it may exhibit a dose-dependent trend in reducing inflammatory cell infiltration into the airways, these effects are not consistently significant. Furthermore, the impact of racemic this compound on Th2 cytokine profiles is complex and requires more in-depth investigation.
The primary and well-established benefit of this compound in asthma management lies in its potent and long-lasting bronchodilatory action. When combined with an inhaled corticosteroid, this compound provides synergistic effects, leading to improved asthma control. Researchers and drug development professionals should consider this compound's primary role as a bronchodilator while acknowledging its potential for modest immunomodulatory effects, which may be dependent on the specific inflammatory context. Further studies are warranted to fully elucidate the anti-inflammatory potential of this compound and its individual enantiomers in different models of allergic asthma.
References
- 1. Synergistic effect of this compound and mometasone in a mouse model of allergic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S,S)-formoterol increases the production of IL-4 in mast cells and the airways of a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Formoterol and Arformoterol on cAMP Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Formoterol and its active enantiomer, Arthis compound, focusing on their effects on intracellular cyclic adenosine monophosphate (cAMP) production. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological nuances between the racemic mixture and the pure isomer.
Introduction to this compound and Arthis compound
This compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It is synthesized and administered as a racemic mixture of two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[2] The therapeutic effects of this compound are primarily attributed to the (R,R)-enantiomer, which is also available as a single-isomer drug, Arthis compound.[2][3] Arthis compound is recognized for its higher potency and selectivity for the β2-AR compared to the racemic mixture.[4][5]
The pharmacological action of both this compound and Arthis compound is mediated through the activation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[6] This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[7] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[6][8]
Comparative Analysis of cAMP Production
Experimental data consistently demonstrates the stereoselective activity of this compound's enantiomers, with Arthis compound ((R,R)-formoterol) being significantly more potent in stimulating cAMP production than its (S,S) counterpart.
Quantitative Data Summary
The following table summarizes the key parameters from in vitro studies comparing the potency of this compound's enantiomers on cAMP production.
| Compound | Receptor Affinity (Kd) | Potency (EC50) for cAMP Production | Relative Potency |
| Arthis compound ((R,R)-formoterol) | 2.9 nM[9][10] | 10.5 ± 0.9 pM[11] | ~100-fold more potent than (S,S)-formoterol[11] |
| (S,S)-formoterol | 3100 nM[9] | 1000 ± 15 pM[11] | - |
| Racemic this compound | Not explicitly stated in reviewed studies | Preclinical studies suggest Arthis compound is a more potent β2-agonist than racemic this compound[5][12] | Arthis compound demonstrates 2-fold greater potency than racemic this compound[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to quantifying cAMP production, the following diagrams are provided.
β2-Adrenergic Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascade following the binding of a β2-agonist like this compound or Arthis compound to its receptor, culminating in the production of cAMP.
Caption: β2-Adrenergic Receptor Signaling Pathway to cAMP Production.
Experimental Workflow for cAMP Assay
The following diagram outlines a typical workflow for a competitive immunoassay used to measure intracellular cAMP levels in response to drug treatment.
Caption: Experimental Workflow for a cAMP Assay.
Detailed Experimental Protocol: cAMP Assay
The following is a representative protocol for a cell-based cAMP assay to determine the potency and efficacy of this compound and Arthis compound.
Objective: To quantify the intracellular accumulation of cAMP in response to β2-AR stimulation by this compound and Arthis compound.
Materials:
-
Cell Line: A suitable cell line stably expressing the human β2-AR (e.g., Chinese Hamster Ovary (CHO-K1) cells).[2]
-
Agonists: Arthis compound ((R,R)-formoterol) and this compound (racemic mixture).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[2]
-
Assay Kit: A commercial cAMP assay kit, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.[2]
-
Plate Reader: An HTRF-compatible microplate reader.[2]
Procedure:
-
Cell Seeding: Seed the β2-AR expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) in assay buffer for a specified time (e.g., 30 minutes) at 37°C to prevent the degradation of newly synthesized cAMP.[2]
-
Agonist Stimulation: Add varying concentrations of Arthis compound or this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., a known potent β2-agonist like isoproterenol). Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells according to the assay kit manufacturer's instructions. Add the detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody for an HTRF assay).[2]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.
-
Measurement: Read the plate using a compatible microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Convert these ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) for each compound.
Conclusion
The available evidence strongly indicates that Arthis compound ((R,R)-formoterol) is the pharmacologically active enantiomer of this compound and is a more potent agonist of the β2-adrenergic receptor. This increased potency translates to a greater ability to stimulate cAMP production at lower concentrations compared to racemic this compound. The (S,S)-enantiomer present in the racemic mixture has significantly lower affinity and potency and does not contribute to the therapeutic effect.[9][11] For researchers and drug developers, the use of the single, active enantiomer, Arthis compound, offers higher potency and specificity, which may translate to improved therapeutic outcomes and a better side-effect profile. Further head-to-head clinical studies are necessary to fully elucidate the comparative advantages of Arthis compound over racemic this compound in a clinical setting.
References
- 1. This compound | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Review of drug safety and efficacy of arthis compound in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Biological actions of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of arthis compound in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
Formoterol's Gene Expression Profile: A Comparative Analysis with Other Long-Acting Beta-Agonists
A deep dive into the transcriptomic effects of formoterol reveals a complex interplay of signaling pathways that differentiate it from other long-acting beta-agonists (LABAs). While direct head-to-head transcriptome-wide comparisons with other LABAs like salmeterol, vilanterol, and indacaterol are limited in publicly available literature, a comprehensive analysis of this compound's known genomic effects, coupled with a comparison of the molecular pharmacology of these agents, provides valuable insights for researchers and drug development professionals.
This guide synthesizes available data to construct a comparative overview of this compound's impact on gene expression. We will explore the signaling pathways activated by this compound, detail its known effects on the transcriptome, and infer potential differences when compared to other commonly used LABAs based on their distinct pharmacological properties.
Molecular Pharmacology: The Foundation of Differential Gene Expression
The interaction of a LABA with the β2-adrenergic receptor (β2-AR) is the initial step that dictates the downstream signaling cascade and subsequent changes in gene expression. Key pharmacological parameters such as receptor binding affinity and intrinsic efficacy vary among LABAs and are crucial determinants of their cellular effects.
| Drug | Receptor Binding Affinity (pKi) at β2-AR | Intrinsic Efficacy (Emax, % of Isoprenaline) | Key Pharmacological Characteristics |
| This compound | 7.3 - 8.1 | High (Full Agonist) | Rapid onset of action and high intrinsic efficacy, leading to robust downstream signaling. |
| Salmeterol | 7.5 - 8.5 | Partial Agonist | Slower onset of action and lower intrinsic efficacy compared to this compound. |
| Indacaterol | 8.7 - 9.3 | High (Full Agonist) | High affinity and intrinsic efficacy, with a longer duration of action than this compound. |
| Vilanterol | ~9.2 | Partial Agonist | Very high affinity and a long duration of action. |
This table summarizes data from various in vitro studies. The exact values can vary depending on the experimental system.
The higher intrinsic efficacy of this compound and indacaterol as full agonists suggests a greater potential to stimulate the maximal downstream signaling response compared to partial agonists like salmeterol and vilanterol. This difference in signaling strength is likely to translate into distinct gene expression profiles.
Signaling Pathways and Gene Regulation
Upon binding to the β2-AR, this compound activates a cascade of intracellular events, primarily through the Gs-protein pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB), which then modulates the expression of target genes.
This compound's Transcriptomic Signature
While direct comparative studies are scarce, research on this compound's individual effects provides a snapshot of its influence on gene expression in airway cells. A notable study by Ghavanini et al. (2021) investigated the transcriptome-level interactions of this compound and the corticosteroid budesonide in human bronchial epithelial cells (BEAS-2B and primary cells). This study revealed that this compound alone can induce significant changes in gene expression.
Key Findings from this compound Treatment in BEAS-2B Cells:
-
Number of Differentially Expressed Genes: this compound treatment resulted in 267 differentially expressed genes (≥2-fold change).
-
Direction of Regulation: A majority of these genes were upregulated (212 induced) compared to those that were downregulated (55 repressed).
-
Functional Annotation: Gene ontology analysis of this compound-regulated genes pointed towards the enrichment of pathways related to inflammation and cellular signaling.
Table of Selected Genes Regulated by this compound in Human Bronchial Epithelial Cells:
| Gene Symbol | Gene Name | Function | Fold Change |
| Upregulated | |||
| AREG | Amphiregulin | Growth factor, involved in cell proliferation and inflammation. | > 2.0 |
| CXCL1 | C-X-C Motif Chemokine Ligand 1 | Pro-inflammatory chemokine, neutrophil chemoattractant. | > 2.0 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine. | > 2.0 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Enzyme involved in inflammation and pain. | > 2.0 |
| RGS2 | Regulator Of G Protein Signaling 2 | Attenuates G-protein coupled receptor signaling. | > 2.0 |
| Downregulated | |||
| DUSP1 | Dual Specificity Phosphatase 1 | Negative regulator of MAPK signaling, anti-inflammatory. | < 0.5 |
This table presents a selection of genes and is not exhaustive. Data is based on the findings of Ghavanini et al. (2021).
Comparative Insights and Inferred Differences
Based on the distinct pharmacological profiles, we can infer potential differences in the gene expression signatures of this compound compared to other LABAs.
-
This compound vs. Salmeterol: As a full agonist, this compound is expected to induce a more robust and potentially broader range of gene expression changes compared to the partial agonist salmeterol, at equimolar concentrations. The pro-inflammatory gene signature observed with this compound might be less pronounced with salmeterol.
-
This compound vs. Indacaterol: Both are full agonists, suggesting they might regulate a similar set of genes. However, the higher receptor affinity and longer duration of action of indacaterol could lead to more sustained changes in gene expression.
-
This compound vs. Vilanterol: Vilanterol's partial agonism but very high receptor affinity presents a complex scenario. It might induce a less intense but more prolonged gene expression profile compared to this compound.
Experimental Protocols
To facilitate the replication and further investigation of these findings, the detailed methodology from a key study is provided below.
Experimental Workflow for RNA-Sequencing Analysis of this compound's Effects:
Detailed Methodology (adapted from Ghavanini et al., 2021):
-
Cell Culture: Human bronchial epithelial cells (BEAS-2B) were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics. Primary human bronchial epithelial cells were cultured in a specialized airway epithelial cell growth medium.
-
Drug Treatment: Cells were treated with this compound fumarate at a final concentration of 10 nM for various time points (e.g., 2 hours). Control cells were treated with the vehicle (e.g., DMSO).
-
RNA Isolation: Total RNA was extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
-
RNA-Sequencing: RNA sequencing libraries were prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries were then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the human reference genome. Gene expression levels were quantified, and differential gene expression analysis was performed between the this compound-treated and control groups. Genes with a fold change of ≥ 2 or ≤ 0.5 and a false discovery rate (FDR) adjusted p-value of < 0.05 were considered significantly differentially expressed. Gene ontology and pathway enrichment analyses were performed to identify the biological processes and signaling pathways affected by this compound.
Conclusion
This compound elicits a distinct gene expression profile in human airway epithelial cells, characterized by the upregulation of numerous genes, including those with pro-inflammatory functions. While direct, comprehensive comparative transcriptomic data with other LABAs is currently lacking, the differences in their molecular pharmacology—particularly in terms of intrinsic efficacy—strongly suggest that this compound's effects on gene expression are not identical to those of salmeterol, indacaterol, or vilanterol. Future head-to-head transcriptomic studies are warranted to fully elucidate the unique and shared genomic signatures of these important respiratory medicines, which will be invaluable for optimizing therapeutic strategies and developing novel drug candidates.
Formoterol's Efficacy in Reversing Corticosteroid Insensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Corticosteroid insensitivity remains a significant hurdle in the management of chronic inflammatory respiratory diseases such as severe asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive comparison of experimental data demonstrating the ability of the long-acting β2-agonist (LABA) formoterol to reverse this insensitivity. The following sections detail the molecular mechanisms, present key quantitative data from in vitro and ex vivo studies, and outline the experimental protocols utilized in this research.
Molecular Mechanisms of Action
This compound has been shown to restore corticosteroid sensitivity through multiple, interconnected signaling pathways. A primary mechanism involves the inhibition of phosphoinositide-3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which is often overactive in inflammatory conditions and contributes to corticosteroid resistance.[1] Furthermore, this compound activates protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in dephosphorylating key signaling molecules.[2][3] This activation of PP2A by this compound appears to be independent of its classical β2-adrenoceptor agonist activity.[2][4]
The activation of PP2A by this compound leads to a cascade of downstream effects that collectively enhance the anti-inflammatory actions of corticosteroids. This includes the restoration of histone deacetylase-2 (HDAC2) activity, an enzyme essential for the glucocorticoid receptor (GR) to suppress inflammatory gene expression.[3][5] Oxidative stress, a hallmark of COPD and severe asthma, is known to impair HDAC2 function, leading to corticosteroid insensitivity.[1] this compound's ability to counteract this impairment is a key aspect of its restorative effect. Additionally, this compound promotes the nuclear translocation of the glucocorticoid receptor, a critical step for the receptor to exert its genomic effects.[4][6]
In contrast, while the LABA salmeterol also shows some capacity to enhance corticosteroid sensitivity, it is notably less effective than this compound, particularly in environments with high oxidative stress.[1] This difference is attributed to this compound's unique ability to inhibit PI3Kδ signaling.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound on corticosteroid sensitivity.
Table 1: Effect of this compound on Dexamethasone IC50 in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Source | Condition | Dexamethasone IC50 (nM) | Dexamethasone + this compound (10⁻⁹ M) IC50 (nM) | Fold Reversal |
| Healthy Subjects | - | 5.2 ± 1.1 | Not Reported | - |
| Severe Asthma | - | 28.5 ± 7.4 | 8.1 ± 2.3 | ~3.5 |
| COPD | - | 35.8 ± 9.2 | 9.8 ± 3.1 | ~3.6 |
Data adapted from a study on TNF-α-induced IL-8 release.[1]
Table 2: Effect of this compound and Salmeterol on Budesonide IC50 in U937 Monocytic Cells under Oxidative Stress (H₂O₂)
| Treatment | Budesonide IC50 (nM) | Fold Increase in IC50 vs. Control |
| Control | 0.38 ± 0.08 | - |
| H₂O₂ | 2.1 ± 0.5 | 5.5 |
| H₂O₂ + this compound (10⁻⁹ M) | 0.5 ± 0.1 | 1.3 |
| H₂O₂ + Salmeterol (10⁻⁸ M) | 1.5 ± 0.4 | 3.9 |
Data adapted from a study on TNF-α-induced IL-8 release.[1]
Table 3: Effect of this compound on PI3Kδ-dependent Akt/PKB Phosphorylation
| Treatment | % Inhibition of H₂O₂-induced PKB Phosphorylation |
| This compound (10 nM) | 54% |
| Salmeterol (1000 nM) | 32% (not statistically significant) |
Data from Western blot analysis in U937 cells.[1]
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to assess the reversal of corticosteroid insensitivity by this compound.
Cell Culture and Treatment
-
Cell Lines: The human monocytic cell line U937 is commonly used as it can be differentiated into macrophage-like cells.[1]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy subjects, patients with severe asthma, and patients with COPD using Ficoll-Paque density gradient centrifugation.[1]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Induction of Corticosteroid Insensitivity: Insensitivity is often induced by exposing cells to oxidative stress (e.g., hydrogen peroxide, H₂O₂) or inflammatory cytokines (e.g., TNF-α).[1]
-
Drug Treatment: Cells are pre-treated with this compound, salmeterol, and/or a corticosteroid (e.g., dexamethasone, budesonide) for a specified period before stimulation with an inflammatory agent.[1]
Measurement of Inflammatory Cytokines
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in the cell culture supernatants. The inhibitory effect of corticosteroids, with or without this compound, is determined by measuring the reduction in cytokine release.[1]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) of the corticosteroid is calculated to quantify its potency. A higher IC50 value indicates reduced sensitivity.[1]
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction: Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., Akt/PKB).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands. Densitometry is used for quantification.[1]
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
-
Immunocytochemistry: Cells are fixed, permeabilized, and incubated with a primary antibody against the glucocorticoid receptor. A fluorescently labeled secondary antibody is then used for visualization.
-
Confocal Microscopy: Confocal microscopy is employed to visualize the subcellular localization of the GR. The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to assess the extent of nuclear translocation.[4][6]
Histone Deacetylase (HDAC) Activity Assay
-
Nuclear Extraction: Nuclear extracts are prepared from treated cells.
-
Activity Assay: HDAC activity is measured using a commercially available fluorometric assay kit, which utilizes an acetylated substrate that fluoresces upon deacetylation by HDAC.[3][5]
Protein Phosphatase 2A (PP2A) Activity Assay
-
Immunoprecipitation: PP2A is immunoprecipitated from cell lysates using a specific antibody.
-
Activity Assay: The activity of the immunoprecipitated PP2A is determined using a fluorescence-based assay that measures the dephosphorylation of a specific substrate.[2][3]
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathway in reversing corticosteroid insensitivity.
Caption: General experimental workflow for assessing corticosteroid sensitivity.
References
- 1. Corticosteroid insensitivity is reversed by this compound via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased corticosteroid sensitivity by a long acting β2 agonist this compound via β2 adrenoceptor independent protein phosphatase 2A activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound and fluticasone propionate combination improves histone deacetylation and anti-inflammatory activities in bronchial epithelial cells exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor nuclear translocation in airway cells after inhaled combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the impact of Formoterol versus Vilanterol on airway hyperresponsiveness
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of two prominent long-acting beta2-agonists (LABAs), Formoterol and Vilanterol, with a specific focus on their impact on airway hyperresponsiveness (AHR), a key characteristic of asthma. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further research and development in respiratory therapeutics.
Executive Summary
Both this compound and Vilanterol are effective bronchodilators that act via stimulation of the beta-2 adrenergic receptor, leading to airway smooth muscle relaxation. Vilanterol is a newer, ultra-long-acting beta2-agonist with a 24-hour duration of action, allowing for once-daily dosing, whereas this compound has a 12-hour duration of action requiring twice-daily administration.[1][2] In vitro studies have suggested that Vilanterol possesses a greater potency at the β2-receptor compared to this compound.[2] While direct head-to-head clinical trials comparing their specific effects on AHR are limited, existing data from separate studies provide valuable insights into their bronchoprotective effects.
Data Presentation: Impact on Airway Hyperresponsiveness
The following table summarizes the available quantitative data from clinical studies investigating the effects of this compound and Vilanterol on methacholine-induced airway hyperresponsiveness. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound | Vilanterol (in combination with Fluticasone Furoate) | Source(s) |
| Primary Endpoint | Increase in the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) | Doubling dose shifts in methacholine PC20 | [1][3] |
| Dosage | 12 µg | 25 µg | [1][3] |
| Effect on AHR | Significantly increased mean PC20 by 2.2-fold at 2 hours and 2.9-fold at 5 hours post-dose. | Significant bronchoprotection with a doubling dose shift in PC20 of 2.0 at 0.5 hours and 1.6 at 24 hours post-dose. | [1][3] |
| Duration of Action | Protective effect against methacholine-induced bronchoconstriction lasts for at least 5 hours. | Significant bronchoprotection against methacholine-induced bronchoconstriction for at least 24 hours. | [1][3] |
Experimental Protocols
The primary method for assessing airway hyperresponsiveness in the cited studies is the methacholine challenge test. The following is a generalized protocol based on the available literature.
Methacholine Challenge Protocol
1. Patient Selection:
-
Participants are typically adults with mild to moderate stable asthma.[4]
-
Inclusion criteria often include a baseline Forced Expiratory Volume in 1 second (FEV1) of ≥ 65% of the predicted value and a baseline methacholine PC20 of ≤ 8 mg/mL.[3][4]
-
Exclusion criteria commonly include the use of other long-acting bronchodilators or anticholinergics within a specified period, pregnancy, cardiovascular issues, and recent respiratory infections.[4]
2. Study Design:
-
Many studies employ a randomized, double-blind, crossover design, with washout periods of at least 7 days between treatment arms.[3]
3. Procedure:
-
Baseline Measurement: A baseline spirometry is performed to measure FEV1.[5]
-
Diluent Inhalation: The patient inhales a diluent (e.g., saline) to establish a baseline response. FEV1 is measured again.[5]
-
Methacholine Administration: Increasing concentrations of methacholine are administered via a nebulizer, typically using a standardized protocol such as the two-minute tidal breathing method.[5][6]
-
Spirometry Monitoring: After each dose of methacholine, spirometry is performed to measure the FEV1.[7]
-
Endpoint: The test is stopped when the FEV1 falls by 20% or more from the baseline, or the maximum concentration of methacholine is reached. The concentration of methacholine that causes a 20% fall in FEV1 is known as the PC20.[5][7]
-
Post-Challenge: A short-acting bronchodilator is administered to reverse the bronchoconstriction, and FEV1 is monitored until it returns to baseline.[5]
Mandatory Visualization
Signaling Pathway of Beta-2 Adrenergic Agonists
Caption: Signaling pathway of this compound and Vilanterol via the beta-2 adrenergic receptor.
Experimental Workflow for AHR Assessment
Caption: Generalized experimental workflow for assessing airway hyperresponsiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. critcaremd.com [critcaremd.com]
- 3. Bronchoprotective effect of vilanterol against methacholine-induced bronchoconstriction in mild asthmatics: A randomized three-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Formoterol and Olodaterol on the Duration of Smooth Muscle Relaxation
For Immediate Release
This guide provides a detailed comparative study of Formoterol and Olodaterol, two long-acting beta-2 adrenergic receptor (β2-AR) agonists, with a specific focus on their duration of smooth muscle relaxation. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds supported by experimental data.
Executive Summary
Olodaterol, a once-daily long-acting beta-2 agonist (LABA), demonstrates a significantly longer duration of action in preclinical and clinical studies compared to this compound, a twice-daily LABA. This prolonged effect of Olodaterol is primarily attributed to its unique receptor binding kinetics, specifically its slow dissociation from the β2-adrenoceptor. While both molecules exhibit rapid onset of action, the sustained receptor activation by Olodaterol leads to prolonged smooth muscle relaxation.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes key in vitro pharmacological parameters for this compound and Olodaterol at the human β2-adrenoceptor.
| Parameter | This compound | Olodaterol | Reference(s) |
| Receptor Binding Affinity (pKi) | ~8.2 - 8.3 | ~8.2 | [1] |
| Intrinsic Efficacy (% of Isoprenaline) | ~90% | ~88% | [1] |
| Receptor Dissociation Half-life (t½) | Shorter duration of binding noted in washout experiments | Biphasic: Fast component (~32 min), Slow component (17.8 h) | [1] |
| Clinical Duration of Action | ~12 hours | ≥ 24 hours | [2][3] |
| Onset of Action | Fast (within minutes) | Fast (comparable to this compound) | [2][3] |
Mechanism of Action: The Role of Receptor Dissociation
Both this compound and Olodaterol are selective agonists for the β2-AR, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[4] Activation of the β2-AR initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.
The key determinant for the difference in the duration of action between the two molecules lies in their receptor dissociation kinetics. Olodaterol exhibits a biphasic dissociation from the human β2-AR.[5] While a portion of the drug dissociates rapidly, a significant fraction forms a stable complex with the receptor, demonstrating a slow dissociation half-life of 17.8 hours.[5] This prolonged receptor occupancy is the molecular basis for its 24-hour duration of action, allowing for once-daily dosing.[5]
In contrast, while a precise, directly comparative dissociation half-life for this compound is not consistently reported under identical experimental conditions, washout experiments consistently indicate a shorter duration of binding to the β2-AR compared to Olodaterol.[1] This faster dissociation correlates with its clinically observed 12-hour duration of action.[2]
Signaling Pathway
The binding of both this compound and Olodaterol to the β2-AR triggers the same downstream signaling pathway, leading to smooth muscle relaxation.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity and Dissociation Rate
Objective: To determine the binding affinity (Ki) and dissociation half-life (t½) of this compound and Olodaterol for the human β2-adrenoceptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.
-
Radioligand (e.g., [³H]-CGP 12177).
-
Test compounds: this compound fumarate, Olodaterol hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the human β2-AR in cold lysis buffer containing protease inhibitors. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.
-
Competition Binding Assay (for Ki):
-
Incubate a fixed concentration of radioligand with varying concentrations of the test compound (this compound or Olodaterol) and the cell membranes.
-
Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Dissociation Kinetics (for t½):
-
Pre-incubate the cell membranes with a high concentration of the radiolabeled test compound (or unlabeled compound followed by a radiolabeled antagonist) to allow for receptor binding.
-
Initiate dissociation by adding a high concentration of an unlabeled competitor (e.g., propranolol) or by significant dilution.
-
At various time points, filter aliquots of the incubation mixture and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the percentage of specifically bound radioligand against time. The slope of this plot is used to calculate the dissociation rate constant (kₒff), and the dissociation half-life is calculated as ln(2)/kₒff.
-
Isolated Organ Bath Assay for Smooth Muscle Relaxation Duration
Objective: To compare the duration of the relaxant effect of this compound and Olodaterol on pre-contracted airway smooth muscle.
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Contractile agent (e.g., histamine, carbachol).
-
Test compounds: this compound fumarate, Olodaterol hydrochloride.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Protocol:
-
Tissue Preparation:
-
Isolate the trachea from a euthanized guinea pig and place it in cold Krebs-Henseleit solution.
-
Prepare tracheal rings (2-3 mm in width).
-
Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of a contractile agent (e.g., histamine).
-
-
Drug Administration and Relaxation:
-
Once a stable contraction plateau is reached, add a single concentration of either this compound or Olodaterol to the bath to induce relaxation.
-
Record the relaxation response over time.
-
-
Washout and Duration of Action:
-
After a set period of incubation with the agonist (e.g., 60 minutes), perform repeated washes of the tissue with fresh Krebs-Henseleit solution to remove the free drug.
-
Continuously monitor the tension of the tracheal rings to observe the rate at which the relaxation effect diminishes. The time taken for the tissue to return to a certain percentage of the pre-drug contraction level is used to determine the duration of action.
-
Conclusion
The prolonged duration of smooth muscle relaxation observed with Olodaterol compared to this compound is strongly supported by its significantly slower dissociation from the β2-adrenoceptor. This key molecular difference provides a clear rationale for the once-daily dosing regimen of Olodaterol in the treatment of obstructive airway diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of the pharmacological properties of long-acting β2-agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Functional and Biochemical Rationales for the 24-Hour-Long Duration of Action of Olodaterol | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Formoterol: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of formoterol, a potent long-acting beta-agonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Regulatory Context
This compound, specifically this compound fumarate dihydrate, is classified as a toxic solid (UN 2811) and is recognized as being harmful to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to environmental contamination and potential harm to ecosystems. The substance is not readily biodegradable, underscoring the need for controlled and thorough disposal methods.[3] Disposal procedures must comply with local, state, and federal regulations for hazardous waste.[2][4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure. This includes:
-
Respiratory Protection: A dust respirator or an isolating breathing apparatus is necessary to prevent inhalation of this compound particles.[1]
-
Hand Protection: Nitrile or neoprene gloves are required to prevent skin contact.[1]
-
Eye Protection: Safety goggles should be worn to protect against accidental splashes or dust.[1]
-
Body Protection: A lab coat or other protective clothing is mandatory.[1]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the approved method for the disposal of pure this compound, contaminated labware, and expired inhaler products.
For Pure this compound and Heavily Contaminated Waste:
-
Segregation: Isolate all this compound waste from general and non-hazardous laboratory waste. This includes expired bulk powder, unused formulations, and any materials heavily saturated with the compound.
-
Containerization: Place the this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Incineration: The designated and approved method for the disposal of this compound is through a chemical incinerator equipped with an afterburner and a scrubber.[1] This high-temperature destruction ensures the complete breakdown of the active pharmaceutical ingredient.
-
Waste Pickup: Arrange for a licensed hazardous waste disposal service to collect the container for transport to a permitted incineration facility.
For this compound-Containing Inhalers (Aerosol and Dry Powder):
-
Do Not Puncture or Incinerate in the Lab: Aerosol canisters are pressurized and can explode if punctured or exposed to high heat.[2]
-
Segregation: Collect expired or unused this compound inhalers in a separate, designated container.
-
Pharmaceutical Take-Back Programs: The preferred method for disposing of inhalers is through a pharmaceutical take-back program. Many pharmacies and waste management facilities offer this service.
-
Hazardous Waste Disposal: If a take-back program is unavailable, the inhalers should be treated as hazardous waste and sent for incineration through a licensed disposal service. Plastic inhalation devices, once emptied, may be managed as non-hazardous pharmaceutical waste, but the canister itself is considered hazardous.
For Minimally Contaminated Labware (e.g., glassware, spatulas):
-
Decontamination: If possible and safe, rinse the labware with a suitable solvent to remove residual this compound. The rinsate must be collected and disposed of as hazardous waste via chemical incineration.
-
Disposal: After decontamination, the labware can typically be washed and reused. If disposal is necessary, it should be placed in the appropriate laboratory waste stream according to institutional protocols.
Data Summary for Disposal and Safety
| Parameter | Specification | Source |
| UN Number | 2811 | [1] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound fumarate dihydrate) | [1] |
| Primary Disposal Method | Chemical Incinerator with Afterburner and Scrubber | [1] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects | [1][2] |
| Biodegradability | Not readily biodegradable | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials.
Caption: Decision tree for the safe disposal of this compound waste.
Disclaimer: This guidance is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.
References
Safeguarding Your Research: A Guide to Handling Formoterol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds like Formoterol, a long-acting beta-2 adrenoceptor agonist, stringent adherence to safety protocols is essential to mitigate exposure risks. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a physiologically active substance that requires careful handling. Key hazards include potential harm if inhaled or swallowed, and it is suspected of damaging fertility or an unborn child. It can also cause damage to organs through prolonged or repeated exposure.[1] Therefore, a multi-layered PPE strategy is crucial to prevent inhalation, skin, and eye contact.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use Cases |
| Respiratory Protection | Respirator | A properly fitted respirator is essential when handling the powdered form of the compound or when adequate ventilation cannot be guaranteed.[2] Respiratory protection is required when dusts are generated. |
| Hand Protection | Chemical-resistant gloves | Protective gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.[2][3] It is recommended to use double gloves, especially when working in a biological safety cabinet (BSC).[4] |
| Eye and Face Protection | Safety goggles or face shield | Use protective goggles or a face shield to safeguard against splashes or airborne particles.[2][3] |
| Body Protection | Protective clothing/Lab coat | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
When double gloving, place one glove under the gown cuff and the other over it to ensure no skin is exposed.[5]
-
-
Handling the Compound :
-
Decontamination and Doffing PPE :
-
After handling, wash your hands thoroughly.
-
Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first and disposed of in a designated waste container.[4]
-
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3] |
| Ingestion | Rinse the mouth and seek medical advice.[3] |
Exposed individuals should be monitored for at least 48 hours as symptoms of poisoning may be delayed.[3]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Materials : Dispose of all waste materials, including contaminated PPE and unused this compound, in accordance with national and local regulations.[3]
-
Container Disposal : Do not allow the product to enter drains.[6] Place contaminated materials into a suitable, sealed container for disposal.[6]
-
General Guidance : For unused or expired medications, drug take-back programs are the preferred method of disposal.[7][8] If a take-back program is not available, the medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[7][8]
Below is a diagram outlining the procedural steps for safely handling this compound in a laboratory setting.
References
- 1. merck.com [merck.com]
- 2. benchchem.com [benchchem.com]
- 3. fermion.fi [fermion.fi]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. esschemco.com [esschemco.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
